2-Chloroquinolin-4-amine
Description
Overview of the Quinoline (B57606) Heterocyclic System in Drug Discovery
Quinoline is a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring at two adjacent carbon atoms. nih.govontosight.ai This nitrogen-containing bicyclic system, also known as 1-azanaphthalene or benzo[b]pyridine, is a fundamental structure in the field of medicinal chemistry. nih.govsci-hub.se The quinoline nucleus is a privileged scaffold, meaning it appears as a core motif in numerous compounds that exhibit a wide range of biological activities. sci-hub.se
The significance of the quinoline core in drug discovery stems from its presence in many naturally occurring bioactive molecules, most notably the Cinchona alkaloids such as quinine. rsc.org Its synthetic versatility allows for the generation of a vast number of structurally diverse derivatives, which has been crucial for the development of new therapeutic agents. nih.gov Compounds containing the quinoline framework have demonstrated a broad spectrum of pharmacological properties, making them a focal point for research. rsc.orgorientjchem.org
Table 1: Therapeutic Applications of the Quinoline Scaffold
| Therapeutic Area | Examples of Activity |
|---|---|
| Antimalarial | Found in drugs like quinine, chloroquine (B1663885), mefloquine, and primaquine. rsc.org |
| Anticancer | Derivatives can induce apoptosis, inhibit angiogenesis, and disrupt cell migration. rsc.orgresearchgate.net |
| Antimicrobial | Includes antibacterial (e.g., fluoroquinolones) and antifungal properties. sci-hub.sersc.org |
| Antiviral | Shows potential against various viruses. orientjchem.orgresearchgate.net |
| Anti-inflammatory | Certain derivatives exhibit anti-inflammatory effects. orientjchem.orgresearchgate.net |
| Other | Includes anti-tubercular (e.g., bedaquiline), local anesthetic (e.g., dibucaine), and antileishmanial activities. rsc.org |
The ability of the quinoline structure to be modified at various positions allows medicinal chemists to fine-tune its properties to interact with specific biological targets like enzymes and receptors, leading to the development of potent and selective drugs. nih.govontosight.ai
Historical and Current Significance of the 4-Aminoquinoline (B48711) Scaffold in Therapeutic Applications
Within the broad family of quinoline derivatives, the 4-aminoquinoline scaffold holds particular historical and ongoing importance. frontiersin.org The journey of 4-aminoquinolines in medicine is prominently marked by their role in combating malaria. hilarispublisher.com Chloroquine (CQ), a well-known 4-aminoquinoline derivative, was synthesized in the 1930s and became a cornerstone of malaria treatment for much of the 20th century due to its high efficacy, low cost, and tolerability. mdpi.comtaylorandfrancis.com Another important derivative, hydroxychloroquine (B89500) (HCQ), was synthesized in 1946 and found to be a safer alternative. mdpi.com These compounds were among the first successful synthetic antimalarials developed to improve upon the natural alkaloid, quinine. hilarispublisher.comtaylorandfrancis.com
The significance of the 4-aminoquinoline scaffold extends far beyond its historical use as an antimalarial. westminster.ac.uk Its unique chemical properties, such as the ability to accumulate in acidic cellular compartments like lysosomes, have opened up avenues for new therapeutic applications. frontiersin.org Today, the 4-aminoquinoline framework is recognized as a key pharmacophore in the development of drugs for a multitude of diseases. frontiersin.orgwestminster.ac.uk
Current research highlights the versatility of this scaffold, with derivatives being investigated for a wide array of biological activities. frontiersin.org These compounds have shown promise as anticancer agents, with some derivatives demonstrating potent cytotoxic effects on various human cancer cell lines. westminster.ac.uknih.gov Furthermore, they are being explored as antiviral, antibacterial, antifungal, anti-inflammatory, and antileishmanial agents. frontiersin.org The immunostimulatory properties of 4-aminoquinolines have also attracted considerable attention, particularly their ability to act as agonists or antagonists of Toll-like receptors (TLRs), which play a crucial role in the immune system. frontiersin.orgfrontiersin.org
Table 2: Biological Activities of the 4-Aminoquinoline Scaffold
| Biological Activity | Therapeutic Target/Application |
|---|---|
| Antimalarial | Treatment of Plasmodium falciparum malaria (e.g., Chloroquine, Amodiaquine). rsc.orgfrontiersin.org |
| Anticancer | Cytotoxicity against various cancer cell lines, including breast cancer. westminster.ac.uknih.gov |
| Antiviral | Investigated for activity against viruses such as SARS-CoV. nih.gov |
| Antileishmanial | Design of agents targeting Leishmania parasites. frontiersin.orgnih.gov |
| Immunomodulatory | Agonists and antagonists of Toll-like receptors (TLRs). frontiersin.orgfrontiersin.org |
| Antibacterial | Efficacy against various bacterial strains. frontiersin.orgmdpi.com |
| Antifungal | Activity against fungal pathogens. frontiersin.org |
| Anti-inflammatory | Use in inflammatory and rheumatic diseases. westminster.ac.uk |
Research Landscape of 2-Chloroquinolin-4-amine and its Functionalized Derivatives
The specific compound this compound is a quinoline derivative that features a chlorine atom at the 2-position and an amino group at the 4-position. cymitquimica.com This particular arrangement of substituents makes it a valuable building block in medicinal chemistry. cymitquimica.com The presence of the chlorine atom at the C2 position and the amino group at the C4 position provides reactive sites for further chemical modification, allowing for the synthesis of a diverse library of functionalized derivatives.
Research into 2-chloroquinoline (B121035) derivatives has revealed their potential as bioactive agents. For instance, various derivatives have been synthesized from the related intermediate 2-chloroquinoline-3-carbaldehyde (B1585622), leading to a range of heterocyclic systems with potential pharmacological applications. medcraveonline.comderpharmachemica.comrsc.org Studies have focused on creating derivatives by performing nucleophilic substitution reactions on the chloro-substituted quinoline ring. researchgate.net
The functionalization of the 2-chloroquinoline scaffold has been explored for various therapeutic purposes. Research has shown that derivatives of 2-chloroquinoline can exhibit significant antimicrobial and antifungal activity. medcraveonline.comresearchgate.net For example, a series of secondary amines containing the 2-chloroquinoline moiety were synthesized and screened for their antimycotic properties. researchgate.net In the context of anticancer research, while not directly derived from this compound, related structures like N-(2-(arylmethylimino)ethyl)-7-chloroquinolin-4-amine derivatives have been synthesized and shown to have potent cytotoxic activity against human cancer cell lines, indicating that the chloro-substituted quinoline scaffold is a promising starting point for developing new anticancer prototypes. ingentaconnect.com The synthesis of 2-aminopyrimidine-based 4-aminoquinolines has also demonstrated that combining the quinoline core with other heterocyclic systems can lead to compounds with potent anti-plasmodial activity. nih.gov
Table 3: Research on Functionalized 2-Chloroquinoline Derivatives
| Derivative Type | Synthetic Approach | Investigated Biological Activity |
|---|---|---|
| Secondary and N-methyl amines | Nucleophilic substitution of 3-chloromethyl-2-chloroquinoline with various amines. researchgate.net | Antifungal. researchgate.net |
| Quinoline-3-carbonitriles | Multistep reactions from 2-chloroquinoline precursors. medcraveonline.com | Antimicrobial (antibacterial and antifungal). medcraveonline.com |
| Schiff bases | Condensation of 2-chloroquinoline-3-carbaldehyde with amines. derpharmachemica.comrsc.org | Intermediates for further synthesis. derpharmachemica.com |
| Fused heterocycles (e.g., pyrazoloquinolines) | Cycloaddition reactions using 2-chloroquinoline-3-carbonitrile. rsc.org | Intermediates for bioactive compounds. rsc.org |
| Amino-triazolyl/tetrazolyl derivatives | Nucleophilic substitution at the C2 position with amino-heterocycles. rsc.org | Potential pharmacologically active agents. rsc.org |
The research landscape suggests that this compound is a compound of interest due to its potential to serve as a precursor for novel therapeutic agents, particularly in the antimicrobial and anticancer fields. cymitquimica.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloroquinolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h1-5H,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCRGJALYOLXDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512279 | |
| Record name | 2-Chloroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80947-25-7 | |
| Record name | 2-Chloroquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroquinolin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 2 Chloroquinolin 4 Amine and Its Analogues
Classical and Established Synthetic Routes
The cornerstone for the synthesis of 2-Chloroquinolin-4-amine and its analogues is the nucleophilic aromatic substitution (SNAr) reaction. This approach typically involves the reaction of a 4-chloroquinoline derivative, such as 2,4-dichloroquinoline, with an amine substrate. The chlorine atom at the C4 position of the quinoline (B57606) ring is significantly more reactive towards nucleophilic attack than the one at the C2 position, allowing for regioselective substitution. This enhanced reactivity is attributed to the effective stabilization of the Meisenheimer intermediate by the ring nitrogen atom.
Nucleophilic Aromatic Substitution (SNAr) of 4-Chloroquinolines with Amine Substrates
The direct displacement of the 4-chloro substituent by an amine is the most common and versatile method for the synthesis of 4-aminoquinoline (B48711) derivatives. nih.gov The reaction conditions can be tailored to accommodate a wide range of amine nucleophiles, from simple alkylamines to more complex anilines.
One of the most straightforward methods for the synthesis of 4-aminoquinolines involves the direct heating of a 4-chloroquinoline with an excess of the desired amine, often without a solvent. nih.gov This method is particularly effective for reactions with alkylamines. nih.gov The excess amine not only acts as the nucleophile but also as a base to neutralize the hydrogen chloride generated during the reaction. Temperatures typically range from 120 to 130 °C, with reaction times extending for several hours to ensure complete conversion. nih.gov For instance, the synthesis of various N-alkyl-7-substituted-quinolin-4-yl)-amines has been successfully achieved by heating the corresponding 7-substituted-4-chloro-quinoline with a primary amine at these temperatures for 6 hours. nih.gov
Table 1: Examples of Direct Thermal Amination of 4-Chloroquinolines
| 4-Chloroquinoline Substrate | Amine | Temperature (°C) | Time (h) | Product | Reference |
|---|---|---|---|---|---|
| 7-substituted-4-chloro-quinoline | Butyl amine | 120-130 | 6 | Butyl-(7-substituted-quinolin-4-yl)-amine | nih.gov |
| 4,7-dichloroquinoline (B193633) | Ethane-1,2-diamine | 130 | 7 | N1-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine | nih.gov |
To improve reaction yields and broaden the scope of applicable amines, base-promoted protocols are frequently employed. The addition of an external base helps to scavenge the HCl produced, preventing the protonation of the amine nucleophile and driving the reaction to completion. nih.gov Common bases used for this purpose include organic amines like triethylamine (TEA) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). nih.govplos.org
The combination of K₂CO₃ and triethylamine has been effectively used in the synthesis of N-benzyl-4-aminoquinolines from 4,7-dichloroquinoline in N-methyl-2-pyrrolidone (NMP) under reflux conditions. plos.org The use of a base like triethylamine or carbonate/bicarbonate has been shown to enhance the reactivity of 4-chloroquinolines towards a wider variety of alkylamines. nih.gov
Table 2: Base-Promoted Amination of 4-Chloroquinolines
| 4-Chloroquinoline Substrate | Amine | Base | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|---|
| 4,7-dichloroquinoline | o-(Diethylaminomethyl)-benzylamine | K₂CO₃, Triethylamine | NMP | Reflux, 15 h | 7-Chloro-N-(2-((diethylamino)methyl)benzyl)quinolin-4-amine | plos.org |
| 7-substituted-4-chloro-quinoline | Various alkylamines | Triethylamine or Carbonate/Bicarbonate | Various | N/A | 4-aminoquinoline derivatives | nih.gov |
While seemingly counterintuitive, acid catalysis can be a highly effective strategy for the SNAr of 4-chloroquinolines, particularly with aniline nucleophiles. nih.gov Brønsted acids, such as hydrochloric acid (HCl), or Lewis acids can be used in catalytic amounts to promote the reaction. nih.gov The acid is thought to protonate the quinoline nitrogen, further activating the ring towards nucleophilic attack at the C4 position. This approach has proven to be efficient for the incorporation of anilines, providing high yields and a straightforward operational procedure. nih.gov However, this method is generally not suitable for alkylamines, as they are readily protonated by the acid, which deactivates their nucleophilicity. nih.gov An alternative approach involves the use of aniline hydrochlorides, which have also been shown to give good yields of the corresponding 4-anilinoquinolines. nih.gov
One-Pot Synthetic Strategies
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. While less common for the direct synthesis of this compound, related one-pot strategies have been developed for its isomers.
A novel one-pot synthesis of 4-chloroquinolin-2-ylamines, positional isomers of the target compound, has been developed utilizing a Smiles rearrangement. This intramolecular nucleophilic aromatic substitution provides a powerful method for the formation of complex heterocyclic compounds. The key transformation in this synthesis involves the O-alkylation of 4-chloro-1H-quinolin-2-ones with chloroacetamide, which is then followed by a Smiles rearrangement to yield the desired 2-amino-4-chloroquinolines in good yields. This methodology has also been extended to the synthesis of 4-chloroquinolin-2-ylmethylamines and 2-(4-chloroquinolin-2-ylamino)ethanols, demonstrating its versatility.
Multi-Component Cascade Reactions (e.g., Knoevenagel/Michael/Cyclization)
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. rsc.org These reactions are characterized by high atom economy and procedural simplicity, allowing for the rapid construction of complex molecular frameworks. rsc.org For the synthesis of quinoline derivatives, a cascade sequence involving Knoevenagel condensation, Michael addition, and subsequent cyclization represents a powerful strategy.
While a direct one-pot synthesis of this compound via this specific cascade is not prominently documented, the general approach to the quinoline core can be described. The reaction typically involves:
Knoevenagel Condensation: An initial reaction between an active methylene (B1212753) compound and an aldehyde or ketone, often catalyzed by a base, to form an electron-deficient alkene.
Michael Addition: A nucleophile, such as an aniline derivative, attacks the β-carbon of the newly formed α,β-unsaturated system.
Cyclization: An intramolecular reaction, typically an electrophilic attack on the aniline ring followed by dehydration or aromatization, which closes the heterocyclic ring to form the quinoline scaffold.
This tandem Knoevenagel-Michael reaction with a subsequent cyclization offers a versatile pathway to highly substituted quinolines under mild conditions. researchgate.net
Transition Metal-Catalyzed Syntheses
Transition metal catalysis has become an indispensable tool in organic synthesis, offering mild and efficient routes to complex heterocyclic compounds like quinolines. nih.gov Palladium-based catalysts, in particular, have been extensively used for their ability to facilitate a variety of bond-forming reactions. nih.govresearchgate.net
Palladium-catalyzed dehydrogenative coupling is an effective and atom-economical method for constructing the quinoline core. researchgate.netmdpi.com A notable application of this strategy is the synthesis of 4-aminoquinoline derivatives through an aerobic dehydrogenative aromatization process. acs.org This method utilizes a synergistic Pd/Cu catalytic system with oxygen as a green terminal oxidant. acs.org
The reaction proceeds by coupling 2,3-dihydroquinolin-4(1H)-ones with a broad range of aromatic or aliphatic amines. The proposed mechanism involves several key steps:
Dehydrative condensation of the 2,3-dihydroquinolin-4(1H)-one with an amine under acidic conditions to form an imine intermediate.
Tautomerization of the imine to its enamine form.
A palladation reaction, followed by β-hydride elimination, to generate an intermediate that undergoes aromatization to yield the final 4-aminoquinoline product.
The copper co-catalyst facilitates the reoxidation of the palladium catalyst, completing the catalytic cycle. acs.org
This synergistic Pd/Cu catalysis is crucial for achieving high yields with 2,3-dihydroquinolin-4(1H)-one substrates. acs.org
A highly modular and efficient three-component synthesis of 4-aminoquinolines has been developed utilizing a one-pot, two-stage cascade reaction. acs.org This process combines an imidoylative Sonogashira coupling with a subsequent acid-mediated cyclization, starting from readily available materials: an o-bromoaniline, a terminal alkyne, and an isocyanide. acs.org
The Sonogashira coupling, a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, is catalyzed by a combination of palladium and copper complexes. mdpi.com In this cascade, the reaction first forms a C-C bond between the o-bromoaniline and the alkyne, followed by insertion of the isocyanide. The resulting intermediate then undergoes an intramolecular cyclization upon treatment with acid to furnish the 4-aminoquinoline scaffold. acs.org This method tolerates a wide variety of functional groups on all three components, allowing for the synthesis of a diverse library of substituted 4-aminoquinolines, including analogues of the drug chloroquine (B1663885). acs.org
| Product Number | Substituents | Yield (%) |
|---|---|---|
| 9g | N-(tert-Butyl)-2-(4-fluorophenyl)quinolin-4-amine | 77 |
| 9p | N-Isopropyl-2-phenylquinolin-4-amine | 81 |
Diversification and Functionalization Strategies
This compound is a versatile building block that can be readily modified to generate a wide range of derivatives with diverse functionalities. The primary amino group at the C4 position is a key handle for derivatization.
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are typically formed through the condensation of a primary amine with an aldehyde or a ketone. chemsociety.org.ng The synthesis of Schiff base derivatives of this compound involves a straightforward reaction between the 4-amino group and a selected carbonyl compound. nih.govmdpi.com
The reaction is generally carried out by refluxing an equimolar mixture of this compound and a suitable aldehyde or ketone in a solvent such as absolute ethanol. nih.gov A catalytic amount of acid is often added to facilitate the reaction. nih.gov This method provides a simple and efficient route to a wide variety of Schiff base derivatives, allowing for the introduction of diverse structural motifs onto the quinoline core.
| Reactant 1 | Reactant 2 | Product Type | Typical Conditions |
|---|---|---|---|
| This compound | Aldehyde (R-CHO) or Ketone (R-CO-R') | Schiff Base (Imine) | Ethanol, Reflux, Acid catalyst |
The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is the premier example of "click chemistry," a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. nih.govresearchgate.net The CuAAC reaction specifically joins a terminal alkyne and an azide to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govbeilstein-journals.org
To create triazole hybrids of this compound, the quinoline core must first be functionalized with either a terminal alkyne or an azide group. This can be achieved through various synthetic transformations of the 4-amino group. For instance:
Azide Functionalization: The amino group can be converted to an azide via diazotization followed by substitution with an azide salt.
Alkyne Functionalization: An alkyne-containing moiety can be attached to the amino group, for example, by forming an amide bond with an alkynoic acid (e.g., propargyl acid).
Once the functionalized quinoline is prepared, it can be "clicked" with a complementary azide or alkyne partner in the presence of a copper(I) source, such as copper(I) iodide, to yield the desired triazole-quinoline hybrid. researchgate.net This strategy offers a modular and highly efficient approach for linking the 2-chloroquinoline (B121035) scaffold to other molecules, creating complex hybrid structures. mdpi.com
Incorporation of Sulfonamide Moieties
The synthesis of sulfonamide derivatives of the quinoline scaffold is a significant area of interest in medicinal chemistry. A general and effective method for creating these moieties involves the reaction of an amino-substituted quinoline with a sulfonyl chloride in the presence of a base. cbijournal.comijarsct.co.in The nucleophilicity of the amine group on the quinoline derivative is a key factor in the reaction's success. ijarsct.co.in
One approach involves reacting 4-chloroquinoline derivatives with various aminobenzenesulfonamide derivatives. For instance, 4-chloroquinolines can be heated in isopropanol with a catalytic amount of HCl to yield the desired quinoline-based benzenesulfonamides. nih.gov This method has been used to synthesize a series of compounds, including those where the sulfonamide group is positioned at the ortho, meta, or para positions of the anilino moiety. nih.gov
Another synthetic strategy focuses on building the sulfonamide derivative from a diaminoalkane-linked chloroquinoline. In one such synthesis, N-(7-chloro-4-quinolyl)-1,n-diaminoalkanes are reacted with a mesylate precursor, which is itself formed from dansyl chloride and aminoethanol, to produce the final sulfonamide compounds. nih.gov
The reaction conditions for these syntheses can be varied. For example, the coupling of aryl primary amines with aryl sulfonyl chlorides can be carried out using pyridine (B92270) as a base at temperatures ranging from 0-25 °C. cbijournal.com Alternatively, microwave-assisted synthesis provides a rapid and high-yielding method for preparing sulfonamides directly from sulfonic acids, proceeding through a sulfonyl chloride intermediate. cbijournal.com
The following table summarizes representative synthetic approaches to quinoline-based sulfonamides.
Table 1: Synthesis of Quinoline-Based Sulfonamides
| Starting Materials | Reagents and Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| 4-Chloroquinoline derivatives, Aminobenzenesulfonamide derivatives | Isopropanol, catalytic HCl, reflux | 4-Anilinoquinoline-sulfonamides | 65-78% | nih.gov |
| N-(7-chloro-4-quinolyl)-1,n-diaminoalkanes, Dansyl-derived mesylate | Not specified | Dansyl-terminated sulfonamides | Not specified | nih.gov |
| Aryl primary amine, Aryl sulfonyl chloride | Pyridine, 0-25 °C | N-Aryl sulfonamides | Up to 100% | cbijournal.com |
Formation of Thiocarbamide Derivatives
Thiocarbamide (thiourea) derivatives of the 2-chloroquinoline scaffold have been synthesized through various methods, often involving the reaction of an amine-functionalized quinoline with an isothiocyanate or a related reagent. nih.govnih.gov Thiocarbamides are versatile building blocks for a range of heterocyclic compounds.
A specific series of 1-(substituted-phenyl)-1-[(2-chloroquinolin-3-yl)methyl]thiocarbamide derivatives was synthesized starting from 2-chloro-3-formylquinoline. nih.gov The synthesis involves a reductive amination to form an intermediate amine, which is then reacted to form the final thiocarbamide product. The structures of these compounds were confirmed using IR, 1H and 13C-NMR, and mass spectral data. nih.gov
Another route involves the reaction of N-(7-chloro-4-quinolyl)-1,n-diaminoalkanes with various isothiocyanates to yield a series of 7-chloro-4-aminoquinolyl thioureas. nih.gov This method allows for the introduction of diverse substituents at the terminus of the thiourea moiety, depending on the isothiocyanate used. nih.gov The synthesis of thiosemicarbazide derivatives can also be achieved through the nucleophilic substitution reaction of 4,7-dichloroquinoline with thiosemicarbazide in ethanol, facilitated by ultrasound irradiation. tandfonline.com This reaction proceeds by mixing the reactants and refluxing in an ultrasonic bath. tandfonline.com
The general reaction scheme for the formation of thiocarbamide derivatives often involves the nucleophilic attack of an amine on the carbon atom of an isothiocyanate.
Table 2: Synthesis of 2-Chloroquinoline Thiocarbamide Derivatives
| Quinoline Precursor | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| (2-Chloroquinolin-3-yl)methanamine derivatives | Substituted phenyl isothiocyanates | Not specified | 1-(Substituted-phenyl)-1-[(2-chloroquinolin-3-yl)methyl]thiocarbamide | nih.gov |
| N-(7-chloro-4-quinolyl)-1,n-diaminoalkanes | Isothiocyanates | Not specified | 7-Chloro-4-aminoquinolyl thioureas | nih.gov |
Synthesis of Hybrid Structures with Other Heterocycles
Hybrid molecules incorporating the 2-chloroquinoline core with other heterocyclic systems like thiazolidinones, pyrrolidinediones, and pyrimidinones have been developed through multi-step synthetic pathways.
Thiazolidinones: The synthesis of 2-chloroquinoline-thiazolidinone hybrids often involves a multi-component reaction. researchgate.netnih.gov A common method is the one-pot cyclocondensation of an amine, a substituted aldehyde, and a mercaptocarboxylic acid like thioglycolic acid. nih.govtandfonline.com For example, new hybrids of thiazolidine-2,4-diones with a 2-chloroquinoline-3-yl moiety have been synthesized as part of research into novel bioactive compounds. researchgate.net Another approach involves the incorporation of a 2-imino-thiazolidin-4-one fragment onto the side chain of a 4-amino-7-chloroquinoline precursor. researchgate.net
Pyrrolidinediones: Hybrid structures featuring a 1H-pyrrol-2,5-dione system have been synthesized by modifying the side chain of N-(7-chloroquinolin-4-yl)alkyldiamines. researchgate.net This involves the reaction of the terminal amino group with an appropriate anhydride to form the pyrrolidinedione ring. researchgate.net
Pyrimidinones: The synthesis of 4-aminoquinoline–pyrimidine hybrids can be achieved through a multi-step process. nih.gov A typical route starts with a Biginelli condensation to form a dihydropyrimidinone, which is then oxidized and chlorinated to create a reactive intermediate. nih.gov This intermediate subsequently undergoes a nucleophilic substitution reaction with a 4-amino-7-chloroquinoline derivative, often in the presence of a base like potassium carbonate in a solvent such as acetonitrile, to yield the final hybrid structure. nih.gov Another strategy involves a catalyst-free microwave-assisted aromatic nucleophilic substitution between a quinolin-2(1H)-one derivative and a 4-aryl-2-chloropyrimidine. nih.gov
Table 3: Synthesis of 2-Chloroquinoline Hybrid Structures
| Heterocycle | General Synthetic Approach | Key Reagents | Reference |
|---|---|---|---|
| Thiazolidinone | One-pot three-component cyclocondensation | Amine, Aldehyde, Mercaptocarboxylic acid | researchgate.netnih.govtandfonline.com |
| Pyrrolidinedione | Modification of 4-amino-7-chloroquinoline side chain | N-(7-chloroquinolin-4-yl)alkyldiamine, Anhydride | researchgate.net |
Complexation with Metal Ions
The quinoline ring system, particularly with nitrogen and other potential donor atoms, serves as an effective ligand for coordination with various metal ions.
Copper(II) Complexes: Copper(II) complexes of 2-chloroquinoline analogues have been synthesized and characterized. A general method involves reacting a methanolic solution of a copper(II) salt, such as copper(II) chloride, with a methanolic solution of the quinoline-based ligand. nih.govnih.gov The reaction mixture is typically refluxed for several hours to yield the solid-colored complex. nih.govnih.gov Spectroscopic data suggests that the ligand often coordinates to the copper ion through the endocyclic nitrogen of the quinoline ring. nih.govnih.gov The resulting complexes can exhibit different coordination geometries, such as a distorted tetrahedral geometry. nih.govresearchgate.net The general formula for these complexes can be represented as [Cu(L)2Cl2] in the solid phase. nih.govnih.gov
Ruthenium Complexes: Ruthenium(II) arene complexes with chelating ligands derived from chloroquinoline have been synthesized. nih.govresearchgate.netrsc.org The synthesis typically involves reacting a ligand, such as N-(2-((pyridin-2-yl)methylamino)ethyl)-7-chloroquinolin-4-amine, with a ruthenium precursor like the [(p-cymene)RuCl2]2 dimer. nih.govrsc.org The reaction is often carried out in a solvent such as dichloromethane at room temperature, yielding complexes like [RuCl(p-cymene)(L)]Cl in good yields. nih.govresearchgate.net In some cases, deprotonation of the ligand using a base like triethylamine or potassium carbonate is performed prior to the addition of the ruthenium dimer. nih.govlu.se
Table 4: Synthesis of 2-Chloroquinoline Metal Complexes
| Metal Ion | Ligand Type | Precursor | Reaction Conditions | Product Formula (Example) | Reference |
|---|---|---|---|---|---|
| Copper(II) | [(7-Chloroquinolin-4-yl)amino]acetophenones | Copper(II) chloride | Methanol, reflux (60 °C, 17h) | [Cu(L)2Cl2] | nih.govnih.gov |
Advanced Analytical and Spectroscopic Characterization of 2 Chloroquinolin 4 Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-chloroquinolin-4-amine derivatives. One-dimensional (¹H and ¹³C) and advanced two-dimensional NMR techniques are routinely employed to provide detailed information about the chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic protons of the quinoline (B57606) ring and the protons of the amine group. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d6) solvent, the aromatic protons typically resonate in the downfield region between δ 6.5 and 8.2 ppm. echemi.com The amine (NH₂) protons usually appear as a singlet around δ 7.17 ppm. echemi.com
For instance, the ¹H NMR spectrum of the parent compound, this compound, in DMSO-d6 exhibits a singlet at δ 6.51 ppm corresponding to the aromatic proton at position 3. echemi.com The protons of the benzene (B151609) ring of the quinoline nucleus appear as a multiplet between δ 7.42 and 7.70 ppm. echemi.com A singlet at δ 8.17 ppm is also observed for one of the aromatic protons. echemi.com The amino group protons give rise to a singlet at δ 7.17 ppm. echemi.com
In derivatives of this compound, the chemical shifts and splitting patterns of the quinoline protons can be influenced by the nature and position of the substituents. For example, in 2-(4-chlorobenzoyl)-3-(2-chloro-7-methyl-quinolin-4-ylamino)but-2-enenitrile, the methyl group at the 7-position appears as a singlet at δ 2.51 ppm, and the C3-H proton shows as a singlet at δ 7.33 ppm. bldpharm.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. For this compound in DMSO-d6, the carbon signals of the quinoline ring are observed in the aromatic region of the spectrum. The reported chemical shifts are δ 100.50, 117.63, 122.44, 124.29, 127.89, 130.24, 147.99, 150.55, and 154.13 ppm. echemi.com The signal at δ 150.55 ppm is attributed to the carbon atom bearing the chlorine (C2), while the signal at δ 154.13 ppm corresponds to the carbon attached to the amino group (C4). echemi.com
Substituents on the quinoline ring or the amino group in its derivatives lead to predictable shifts in the ¹³C NMR spectrum, which are valuable for confirming the structure. For example, in N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, the carbons of the morpholine (B109124) ring and the benzamide (B126) moiety are readily identified in the spectrum, confirming the successful functionalization. nih.gov
Advanced Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, DEPT)
Advanced 2D NMR techniques are crucial for the complete and unambiguous assignment of all proton and carbon signals, especially for complex derivatives of this compound.
Correlation Spectroscopy (COSY) is used to identify proton-proton (¹H-¹H) coupling networks within the molecule, helping to trace the connectivity of the protons in the quinoline and any substituent groups. mdpi.comnuph.edu.ua
Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the straightforward assignment of protonated carbons. nih.govmdpi.comnuph.edu.ua
Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range (2-3 bond) correlations between protons and carbons, which is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. nih.govmdpi.comnuph.edu.ua For instance, in a derivative of 7-chloroquinoline (B30040), HMBC was instrumental in assigning all non-protonated carbons. mdpi.com
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, which simplifies the analysis of the ¹³C NMR spectrum. mdpi.com
The combined application of these techniques allows for a comprehensive structural characterization of novel this compound derivatives. nih.govmdpi.com
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound and its derivatives shows characteristic absorption bands for the N-H, C=N, C=C, and C-Cl bonds.
For the parent this compound, the IR spectrum (KBr pellet) displays characteristic bands at 3459, 3312, and 3182 cm⁻¹ which are attributed to the N-H stretching vibrations of the primary amine group. echemi.com The band at 1643 cm⁻¹ corresponds to the C=N stretching vibration of the quinoline ring. echemi.com
In derivatives, the introduction of other functional groups gives rise to additional characteristic peaks. For example, in 2-(4-chlorobenzoyl)-3-(2-chloroquinolin-4-ylamino)but-2-enenitrile, the presence of a nitrile (CN) group is confirmed by a sharp band around 2205 cm⁻¹, and the carbonyl (C=O) group shows a stretching vibration at 1647 cm⁻¹. bldpharm.com The N-H stretching vibration in this derivative is observed at 3237 cm⁻¹. bldpharm.com
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the calculated mass for the protonated molecule [M+H]⁺ is 179.62 Da, and the experimentally found value using Electrospray Ionization (ESI-MS) is 179.00 Da, which confirms the molecular formula C₉H₇ClN₂. echemi.com
In the mass spectra of chloro-containing compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic M+2 peak, which is a definitive indicator of the presence of a chlorine atom. For derivatives of this compound, mass spectrometry is used to confirm the successful synthesis by identifying the molecular ion peak corresponding to the expected molecular weight of the product. For instance, the mass spectrum of 2-(4-bromobenzoyl)-3-(2-chloroquinolin-4-ylamino)but-2-enenitrile shows the molecular ion peaks at m/z 426 (M+), 428 (M+2), and 430 (M+4), which is consistent with the presence of one bromine and one chlorine atom. bldpharm.com
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the precise determination of the molecular weight of newly synthesized this compound derivatives. This method provides the elemental composition of a molecule with high accuracy, which is crucial for confirming its chemical formula.
HRMS analyses are typically performed using electrospray ionization (ESI) in positive mode. scielo.org.mx For instance, the HRMS of a pyrazine (B50134) amide-4-aminoquinoline hybrid, specifically N-(2-((7-chloroquinolin-4-yl)amino)ethyl)pyrazine-2-carboxamide, showed an observed mass-to-charge ratio (m/z) of 600.08098 for its rhodium complex, which closely matched the calculated value of 600.07987. scielo.org.mx Similarly, its iridium complex exhibited an observed m/z of 688.1368, consistent with the calculated value of 328.1350 for the ligand. scielo.org.mx In another study, a series of β-amino-alcohol tethered 4-aminoquinoline-isatin conjugates were characterized, where the HRMS data was instrumental in confirming their structures. For example, the compound 1-{2-[2-(7-Chloro-quinolin-4-ylamino)-ethylamino]-3-hydroxy-propyl}-5-methyl-1H-indole-2,3-dione (11c) displayed a molecular ion peak at m/z 438.1451, corresponding to the calculated mass of 438.1459 for C₂₃H₂₃ClN₄O₃. nih.gov Likewise, the derivative 1-{2-[6-(7-Chloro-quinolin-4-ylamino)-hexylamino]-3-hydroxy-propyl}-5-methyl-1H-indole-2,3-dione (11o) showed a molecular ion peak at m/z 494.2077, which is in close agreement with the calculated value of 494.2085 for C₂₇H₃₁ClN₄O₃. nih.gov The full characterization of a novel 1,2,3-triazole derivative of azidothymidine combined with a 7-chloroquinoline scaffold also relied on HRMS analysis to confirm its chemical structure. mdpi.comresearchgate.net
The following table summarizes representative HRMS data for some this compound derivatives:
| Compound | Chemical Formula | Calculated Mass (m/z) | Observed Mass (m/z) | Reference |
| [Rh(L)(Cp)Cl]PF₆ (L = N-(2-((7-chloroquinolin-4-yl)amino)ethyl)pyrazine-2-carboxamide) | C₂₃H₂₄Cl₂N₅ORh | 600.07987 | 600.08098 | scielo.org.mx |
| [Ir(L)(Cp)Cl]PF₆ (L = N-(2-((7-chloroquinolin-4-yl)amino)ethyl)pyrazine-2-carboxamide) | C₂₃H₂₄Cl₂IrN₅O | 328.1350 | 688.1368 | scielo.org.mx |
| 1-{2-[2-(7-Chloro-quinolin-4-ylamino)-ethylamino]-3-hydroxy-propyl}-5-methyl-1H-indole-2,3-dione | C₂₃H₂₃ClN₄O₃ | 438.1459 | 438.1451 | nih.gov |
| 1-{2-[6-(7-Chloro-quinolin-4-ylamino)-hexylamino]-3-hydroxy-propyl}-5-methyl-1H-indole-2,3-dione | C₂₇H₃₁ClN₄O₃ | 494.2085 | 494.2077 | nih.gov |
Electrospray Ionization Collision-Induced Dissociation Mass Spectrometry (ESI-CID-MS²)
Electrospray Ionization Collision-Induced Dissociation Mass Spectrometry (ESI-CID-MS²) is a powerful tandem mass spectrometry technique used to elucidate the structure of molecules by fragmenting a precursor ion and analyzing the resulting product ions. wikipedia.org This method is particularly useful for identifying the different structural components of this compound derivatives. nih.gov
In a study of [(7-chloroquinolin-4-yl)amino]acetophenone derivatives and their copper(II) complexes, ESI-CID-MS² was employed to understand their fragmentation patterns. nih.gov The spectra of the ligands showed characteristic isotopic distributions due to the presence of chlorine. nih.gov The fragmentation of the ion at m/z 253-254 was analyzed to propose the structures of the descendant fragments. nih.gov The technique works by accelerating selected ions and allowing them to collide with neutral gas molecules, which induces fragmentation. wikipedia.org This process can be performed at low or high energies, with low-energy CID being highly efficient for fragmentation. wikipedia.org
The fragmentation of lead complexes with deprotonated nucleobases has also been studied using ESI-CID-MS/MS, revealing that the lead cation coordinates with specific nitrogen atoms on the nucleobases. nih.gov This highlights the capability of the technique to probe metal-ligand interactions. The study of explosive compounds using negative-ion ESI-CID-MS² has also been reported, demonstrating its versatility. epa.gov
The table below shows the proposed fragmentation of an ion from a [(7-chloroquinolin-4-yl)amino]acetophenone derivative:
| Precursor Ion (m/z) | Fragment Ions (m/z) | Proposed Fragment Structures | Reference |
| 253-254 | 238, 211, 183, 155 | Descendant fragments from the [(7-chloroquinolin-4-yl)amino]acetophenone core | nih.gov |
Electronic Absorption and Emission Spectroscopy
Electronic absorption and emission spectroscopy are crucial for understanding the photophysical properties of this compound derivatives and their interactions with biological macromolecules.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound derivatives, the UV-Vis spectra typically show absorption bands corresponding to π→π* and n→π* transitions.
In a study of [(7-chloroquinolin-4-yl)amino]acetophenone derivatives, the UV-Vis spectra in DMSO showed absorption maxima around 259-261 nm, attributed to aromatic π→π* transitions, and another band around 347-362 nm, assigned to π→π* and/or n→π* transitions of the conjugated carbonyl group. nih.gov The UV spectrum of a 1,2,3-triazole derivative of azidothymidine linked to a 7-chloroquinoline scaffold displayed an absorption peak between 250–270 nm and another at 320–350 nm (n→π* transition) in water and acetone. mdpi.com The interaction of a (7-chloroquinolin-4-yl)-(2,5-dimethoxyphenyl)-amine hydrochloride dihydrate (CQDPA) with serum albumins (BSA and HSA) was also investigated using UV-Vis spectroscopy. rsc.org A blue shift in the absorption spectra of both BSA and HSA upon addition of CQDPA suggested binding and a change in the dielectric environment of the protein residues. rsc.org
The following table presents UV-Vis absorption data for selected this compound derivatives:
| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, cm⁻¹ mol⁻¹ L) | Assignment | Reference |
| 2-((7-chloroquinolin-4-yl)amino)-N'-(3-hydroxybenzoyl)acetohydrazide | DMSO | 259 | 2351 | Aromatic π→π | nih.gov |
| 347 | 2335 | π→π and/or n→π* (conjugated carbonyl) | nih.gov | ||
| 2-((7-chloroquinolin-4-yl)amino)-N'-(4-hydroxybenzoyl)acetohydrazide | DMSO | 261 | 2100 | Aromatic π→π | nih.gov |
| 362 | 2792 | π→π and/or n→π* (conjugated carbonyl) | nih.gov | ||
| 1-(4-(4-(((7-Chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione | Water, Acetone | 250-270 | Not specified | Aromatic | mdpi.com |
| 320-350 | Not specified | n→π* | mdpi.com |
Fluorescence spectroscopy is a highly sensitive technique for studying the binding of small molecules to proteins. The intrinsic fluorescence of proteins, primarily from tryptophan residues, can be quenched or enhanced upon ligand binding, providing information about the binding mechanism, affinity, and binding sites.
The interaction of a (7-chloroquinolin-4-yl)-(2,5-dimethoxyphenyl)-amine hydrochloride dihydrate (CQDPA) with bovine serum albumin (BSA) and human serum albumin (HSA) was investigated using fluorescence spectroscopy. rsc.org The fluorescence intensity of both albumins was quenched upon the addition of CQDPA, indicating an interaction. rsc.org The binding constants (Kb) were determined to be in the range of 10⁴ L·mol⁻¹. swu.ac.th Analysis of the quenching mechanism suggested static quenching, where a complex is formed between the quencher and the fluorophore in the ground state. rsc.org The binding site for these quinoline derivatives on serum albumin was identified as site I (sub-domain IIA) through competitive binding experiments. swu.ac.th Similarly, the fluorescence properties of some 2-chloroquinoline-4-amine derivatives were studied in the context of their binding with bovine serum albumin (BSA), highlighting their potential as fluorescent probes for studying ligand-protein interactions. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy (for Metal Complexes)
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that detects species with unpaired electrons, such as transition metal ions and organic radicals. ethz.ch It is particularly valuable for characterizing the coordination environment of metal ions in complexes of this compound derivatives. nih.gov
The EPR spectra of copper(II) complexes of [(7-chloroquinolin-4-yl)amino]acetophenone derivatives were recorded at room temperature. nih.gov For one complex, the spectrum showed an isotropic signal with a giso value of 2.1658, indicating dipolar interactions and spin-red relaxation. nih.gov Another complex exhibited a rhombic symmetry with three g-tensor values (gₓ = 2.3436, gᵧ = 2.1622, and g₂ = 2.1055), suggesting a distorted tetrahedral coordination geometry. nih.gov The geometric parameter G being less than 4 indicated significant exchange interactions between the metal centers in the solid state. nih.gov EPR spectroscopy is a powerful tool for understanding the electronic structure and geometry of paramagnetic metal complexes. srce.hr
The table below summarizes the EPR parameters for a Cu(II) complex of a this compound derivative:
| Complex | g-values | Geometry | Reference |
| Copper(II) complex of 2-((7-chloroquinolin-4-yl)amino)-N'-(4-hydroxybenzoyl)acetohydrazide | gₓ = 2.3436, gᵧ = 2.1622, g₂ = 2.1055 | Rhombic, distorted tetrahedral | nih.gov |
Elemental Analysis (CHN)
Elemental analysis for carbon (C), hydrogen (H), and nitrogen (N) is a fundamental technique used to determine the empirical formula of a compound. The experimentally determined percentages of these elements are compared with the calculated values for the proposed structure to verify its purity and composition.
Several studies on this compound derivatives report the use of CHN elemental analysis to confirm the structures of the synthesized compounds. nih.govijaprr.com For example, in the synthesis of β-amino-alcohol tethered 4-aminoquinoline-isatin conjugates, the elemental analysis results were in good agreement with the calculated values. For 1-{2-[2-(7-Chloro-quinolin-4-ylamino)-ethylamino]-3-hydroxy-propyl}-5-methyl-1H-indole-2,3-dione, the found percentages were C, 62.85; H, 5.16; N, 12.85, which are close to the calculated values of C, 62.94; H, 5.28; N, 12.77. nih.gov Similarly, for 1-{2-[6-(7-Chloro-quinolin-4-ylamino)-hexylamino]-3-hydroxy-propyl}-5-methyl-1H-indole-2,3-dione, the found values were C, 65.67; H, 6.42; N, 11.43, compared to the calculated C, 65.51; H, 6.31; N, 11.32. nih.gov The results of elemental analysis are generally expected to be within ±0.4% of the theoretical values. mdpi.com
The following table presents a comparison of calculated and found elemental analysis data for representative this compound derivatives:
| Compound | Chemical Formula | Calculated (%) | Found (%) | Reference |
| 1-{2-[2-(7-Chloro-quinolin-4-ylamino)-ethylamino]-3-hydroxy-propyl}-5-methyl-1H-indole-2,3-dione | C₂₃H₂₃ClN₄O₃ | C: 62.94, H: 5.28, N: 12.77 | C: 62.85, H: 5.16, N: 12.85 | nih.gov |
| 1-{2-[6-(7-Chloro-quinolin-4-ylamino)-hexylamino]-3-hydroxy-propyl}-5-methyl-1H-indole-2,3-dione | C₂₇H₃₁ClN₄O₃ | C: 65.51, H: 6.31, N: 11.32 | C: 65.67, H: 6.42, N: 11.43 | nih.gov |
| 2-(3-(2-Chloroquinolin-3-yl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzo[d]thiazole | C₂₅H₁₆ClN₅O₂S | C: 62.05, H: 3.33, N: 14.47 | C: 62.15, H: 3.41, N: 14.52 | ijaprr.com |
Pharmacological and Biological Activities of 2 Chloroquinolin 4 Amine Derivatives
Antimalarial Activity
The 4-aminoquinoline (B48711) framework is a cornerstone of antimalarial drug discovery, with chloroquine (B1663885) being a notable example. Research has focused on modifying this structure to overcome widespread drug resistance.
Numerous derivatives of 2-chloroquinolin-4-amine have demonstrated significant potency against chloroquine-sensitive (CQS) strains of Plasmodium falciparum. For instance, a series of 4-N-(methyl)-4-amino-7-chloroquinoline derivatives were evaluated against the 3D7 strain, with compound 11a showing high activity with a half-maximal inhibitory concentration (IC50) of 40 nM. Another study synthesized hybrid molecules linking 4-aminoquinoline with pyrano[2,3-c]pyrazole; compound 4b from this series exhibited exceptional activity against the 3D7 strain with an EC50 of 0.0130 µM. nih.gov
Similarly, monoquinoline (MAQ ) and bisquinoline (BAQ ) analogs were tested against the 3D7 strain, showing activity in the nanomolar range. nih.gov A novel pyrrolizidinylmethyl derivative, MG3 , also displayed potent activity against CQS strains like D10 and 3D7. Furthermore, two new 4-aminoquinoline derivatives, TDR 58845 and TDR 58846 , showed low nanomolar IC50 values against the CQ-sensitive 3D7 and D6 lines, with activities equivalent to chloroquine. nih.gov
**Table 1: In Vitro Activity of this compound Derivatives against Drug-Sensitive *P. falciparum***
| Compound | Strain | IC50 / EC50 (nM) |
|---|---|---|
| 11a | 3D7 | 40 |
| 4b | 3D7 | 13 |
| MAQ | 3D7 | Active in nM range |
| BAQ | 3D7 | Active in nM range |
| TDR 58845 | 3D7, D6 | < 12 |
| TDR 58846 | 3D7, D6 | < 12 |
A critical focus of research is the activity of these derivatives against chloroquine-resistant (CQR) strains. Many compounds have shown the ability to overcome resistance mechanisms. The hybrid compound 4b was found to be highly effective against the K1 CQR strain with an EC50 of 0.02 µM. nih.gov The 4-N-(methyl)-4-aminoquinoline derivative 11a also maintained good activity against the K1 strain with an IC50 of 60 nM. acs.org
Quinolizidinyl and quinolizidinylalkyl derivatives of 4-amino-7-chloroquinoline were tested against the W-2 CQR strain, with some compounds being 5 to 10 times more active than chloroquine itself. nih.gov Likewise, the monoquinoline MAQ and bisquinoline BAQ demonstrated nanomolar activity against the W2 CQR clone. nih.gov The novel analogs TDR 58845 and TDR 58846 were also potent against the CQ-resistant W2 clone, with IC50s ranging from 5.52 to 89.8 nM. nih.gov
**Table 2: In Vitro Activity of this compound Derivatives against Drug-Resistant *P. falciparum***
| Compound | Strain | IC50 / EC50 (nM) |
|---|---|---|
| 11a | K1 | 60 |
| 4b | K1 | 20 |
| MAQ | W2 | Active in nM range |
| BAQ | W2 | Active in nM range |
| TDR 58845 | W2 | 5.52 - 89.8 |
| TDR 58846 | W2 | 5.52 - 89.8 |
| Quinolizidinyl Derivatives | W-2 | 5-10x more active than Chloroquine |
The efficacy of these compounds has been validated in rodent malaria models. A novel pyrrolizidinylmethyl derivative, MG3 , was orally active in mice infected with P. berghei, P. chabaudi, and P. yoelii, showing efficacy comparable to or better than chloroquine. mdpi.com In a P. berghei mouse model, the derivatives TDR 58845 and TDR 58846 were able to cure infected BALB/c mice. nih.gov
The monoquinoline analog MAQ was shown to be more effective than its bisquinoline counterpart BAQ in reducing parasitemia in mice infected with P. berghei. nih.gov Furthermore, selected 4-N-(methyl)-4-aminoquinoline derivatives were screened for in vivo activity against a multidrug-resistant strain of Plasmodium yoelii nigeriensis. Compound 9a , at an oral dose of 100 mg/kg, showed 100% parasite inhibition on day 4 post-infection, and two of the five treated mice were completely cured. acs.org
While most research focuses on P. falciparum, some studies have explored the activity of this compound derivatives against other human malaria parasites. The derivative MG3 has been shown to be active against a panel of P. vivax field isolates. mdpi.com The emergence of chloroquine resistance in P. vivax makes this a significant finding, highlighting the potential for these derivatives to treat infections caused by other Plasmodium species. nih.govnih.gov
Anticancer and Antiproliferative Potency
Beyond their antimalarial properties, derivatives of this compound have been investigated for their potential as anticancer agents, demonstrating cytotoxic effects against a range of human cancer cell lines.
A series of N-(2-(arylmethylimino)ethyl)-7-chloroquinolin-4-amine derivatives were evaluated for their in vitro cytotoxicity against four human cancer cell lines, with compounds bearing 2-hydroxyphenyl, pyridinyl, and 5-nitrofuran-2-yl groups showing good activity. researchgate.net
Another study synthesized various 4-aminoquinoline derivatives and tested their cytotoxic effects on human breast tumor cell lines MCF-7 and MDA-MB-468. nih.gov The compound N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was particularly potent against MDA-MB-468 cells. nih.gov Its 7-chloro substitution led to a five-fold increase in cytotoxicity against MDA-MB-468 cells compared to chloroquine. nih.gov Chloroquine fumardiamides also showed high activity, with IC50 values in the low micromolar range against breast (MCF-7), lung (H460), and colon (HCT 116, SW620) carcinoma cell lines. nih.gov Additionally, certain quinoline (B57606) derivatives have demonstrated cytotoxicity against Caco-2 human epithelial colorectal carcinoma cells, with IC50 values as low as 0.535 µM. brieflands.com
Table 3: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines
| Compound Class | Cell Line | Cancer Type | IC50 / GI50 (µM) |
|---|---|---|---|
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | Breast | 8.73 |
| butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | Breast | Potent effects |
| Chloroquine fumardiamides | MCF-7 | Breast | Low µM range |
| Chloroquine fumardiamides | H460 | Lung | Low µM range |
| Chloroquine fumardiamides | HCT 116, SW620 | Colon | Low µM range |
| 8-nitro-7-quinolinecarbaldehyde (E) | Caco-2 | Colon | 0.535 |
Targeting Specific Proteins (e.g., Eg5 Kinesin Spindle Protein Inhibition)
The kinesin spindle protein (Eg5), a motor protein essential for the formation of the bipolar spindle during mitosis, is a key target in cancer therapy. nih.gov Inhibition of Eg5 leads to the formation of monopolar spindles, causing mitotic arrest and subsequent cell death in proliferating cancer cells. nih.gov Derivatives of 7-chloroquinoline (B30040) have been specifically designed and evaluated as Eg5 inhibitors. nih.gov
A study focused on 2-((7-chloroquinolin-4-yl) amino) benzohydrazide (B10538) derivatives identified compounds with potent inhibitory activity against Eg5. nih.gov Two compounds, in particular, demonstrated significant inhibition and antiproliferative effects against MCF-7 breast cancer cells. nih.gov The half-maximal inhibitory concentration (IC₅₀) values for these compounds against the Eg5 protein were determined to be 1.519 µM and 0.2848 µM, respectively. nih.gov Molecular modeling and simulation studies confirmed that these derivatives form stable interactions within the active site of the Eg5 protein. nih.gov These findings underscore the potential of 7-chloroquinolin-4-amine (B103981) derivatives as anticancer agents that function through the specific inhibition of Eg5. nih.gov
Table 1: Eg5 Inhibition by 2-((7-chloroquinolin-4-yl) amino) benzohydrazide Derivatives
| Compound | Target Protein | IC₅₀ (µM) |
|---|---|---|
| Derivative 1 | Eg5 Kinesin Spindle Protein | 1.519 ± 0.4415 |
| Derivative 2 | Eg5 Kinesin Spindle Protein | 0.2848 ± 0.070 |
Influence on Tumor Development and Drug Resistance
Derivatives of this compound have shown significant potential in oncology by directly inhibiting tumor cell growth and potentially overcoming drug resistance. semanticscholar.orgmdpi.com The development of hybrid molecules, which combine the 7-chloroquinoline scaffold with other pharmacologically active moieties like benzimidazole, is a strategy aimed at enhancing pharmacological potency and addressing resistance. mdpi.com
Research into 2-(trifluoromethyl)quinolin-4-amine (B175998) derivatives revealed potent anti-proliferative activities against various human cancer cell lines, including prostate (PC3), chronic myeloid leukemia (K562), and cervical cancer (HeLa). nih.gov One derivative, compound 5e, was particularly effective, with IC₅₀ values of 0.49 µM against PC3 cells, 0.08 µM against K562 cells, and 0.01 µM against HeLa cells. nih.gov Further investigation showed that this compound disrupts the cellular tubulin network, arrests the cell cycle in the G2/M phase, and induces apoptosis. nih.gov
Similarly, newly synthesized 2-morpholino-4-anilinoquinoline derivatives were assessed for their anticancer activity against the HepG2 human liver cancer cell line. rsc.org Several of these compounds exhibited high activity, with IC₅₀ values of 11.42 µM, 8.50 µM, and 12.76 µM. rsc.org Notably, one of the most active compounds was also the most effective at inhibiting cancer cell migration and adhesion, processes that are crucial in drug resistance and metastasis. rsc.org The strategy of creating hybrid compounds has also been explored to overcome multidrug resistance, a significant challenge in chemotherapy. semanticscholar.orgmdpi.com
Table 2: In Vitro Antitumor Activity of Selected Quinoline Derivatives
| Compound Class | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 2-(Trifluoromethyl)quinolin-4-amine (5e) | PC3 (Prostate) | 0.49 |
| 2-(Trifluoromethyl)quinolin-4-amine (5e) | K562 (Leukemia) | 0.08 |
| 2-(Trifluoromethyl)quinolin-4-amine (5e) | HeLa (Cervical) | 0.01 |
| 2-Morpholino-4-anilinoquinoline (3c) | HepG2 (Liver) | 11.42 |
| 2-Morpholino-4-anilinoquinoline (3d) | HepG2 (Liver) | 8.50 |
| 2-Morpholino-4-anilinoquinoline (3e) | HepG2 (Liver) | 12.76 |
Antimicrobial Spectrum
The antimicrobial properties of this compound derivatives have been investigated against a range of pathogenic microorganisms, including bacteria and mycobacteria.
New (2-chloroquinolin-3-yl)methyleneamino guanidine (B92328) derivatives have been synthesized and evaluated for their antibacterial properties. These compounds generally exhibited good inhibitory activities against a panel of bacterial strains, with Minimum Inhibitory Concentrations (MICs) mostly ranging from 2.0 to 16 µg/mL. One derivative, compound 4h, showed the most potent broad-spectrum activity, with a MIC value of 2.0 µg/mL against six of the tested strains. Its activity against Staphylococcus aureus and two drug-resistant strains (Methicillin-resistant Staphylococcus aureus and Quinolone-resistant Staphylococcus aureus) was found to be superior or equal to several positive control antibiotics. However, the compounds showed limited activity against Salmonella typhimurium and Pseudomonas aeruginosa.
Table 3: Antibacterial Activity (MIC, µg/mL) of a (2-chloroquinolin-3-yl)methyleneamino Guanidine Derivative (Compound 4h)
| Bacterial Strain | Gram Type | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus KCTC 503 | Positive | 2.0 |
| Methicillin-resistant S. aureus (MRSA) | Positive | 2.0 |
| Quinolone-resistant S. aureus (QRSA) | Positive | 2.0 |
| Bacillus subtilis KCTC 1021 | Positive | 2.0 |
| Escherichia coli KCTC 2441 | Negative | 2.0 |
| Klebsiella pneumoniae KCTC 2242 | Negative | 2.0 |
| Salmonella typhimurium 2421 | Negative | >64 |
| Pseudomonas aeruginosa 2742 | Negative | >64 |
Based on the available research, there is limited specific information regarding the antifungal activity of this compound derivatives against fungal species such as Aspergillus spp., Monascus purpureus, and Penicillium citrinum. While related heterocyclic compounds like quinazolines have been investigated for antifungal properties against Aspergillus niger, dedicated studies on the efficacy of this compound derivatives against this specific panel of fungi are not extensively documented in the provided sources. nih.gov
The quinoline scaffold is a critical component in the development of new agents against Mycobacterium tuberculosis (Mtb). A novel series of 2-(quinolin-4-yloxy)acetamides was synthesized and evaluated for its ability to inhibit the growth of the Mtb H37Rv strain. Several of these derivatives demonstrated potent antitubercular activity, with MICs in the submicromolar range. The activity of these compounds is believed to be mediated through the targeting of the cytochrome bc₁ complex. Notably, select compounds were also effective against drug-resistant clinical isolates of Mtb and showed efficacy in a macrophage model of tuberculosis infection.
Another approach has involved the synthesis of 2,4-disubstituted quinolines. Within a series of these compounds, two derivatives were identified as the most active and were subsequently tested against an isoniazid-resistant strain of M. tuberculosis H37Rv. Both compounds displayed promising activity, achieving 92% and 95% inhibition at a concentration of 12.5 µg/mL.
Antiviral Applications
The quinoline core, particularly the 4-aminoquinoline structure found in the antimalarial drug chloroquine, has been a focal point for antiviral research. Chloroquine itself has demonstrated antiviral effects against the agent responsible for Severe Acute Respiratory Syndrome (SARS). Building on this, newer derivatives have been designed and tested for activity against other viruses, including SARS-CoV-2.
One study focused on the design of a novel chloroquine derivative, 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol, as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. This research highlights the continued relevance of the chloroquinoline scaffold in the search for effective antiviral therapies. Furthermore, a broad review of quinoline derivatives has noted their potential activity against a wide range of viruses, including Zika virus, enterovirus, herpes virus, HIV, Ebola virus, hepatitis C virus, and MERS virus, demonstrating the versatility of this chemical class in antiviral drug discovery.
Anti-HIV Activity
While research into the anti-HIV activity of quinoline derivatives is ongoing, the specific evaluation of this compound derivatives in this context is still an emerging field. However, studies on structurally related 4-aminoquinoline compounds, such as chloroquine, have provided insights into potential mechanisms of action. Chloroquine has been shown to possess anti-HIV-1 activity at clinically achievable concentrations. Its mechanism is believed to be post-integrational, affecting the glycosylation of newly formed viral envelope glycoproteins, which in turn reduces the infectivity of the progeny virus. nih.gov This alteration of the gp120 glycoprotein (B1211001) has been observed to have a broad-spectrum effect against various HIV-1 subtypes and HIV-2. nih.gov
Furthermore, other synthetic quinoline derivatives have been designed and investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.com These compounds bind to an allosteric site on the reverse transcriptase enzyme, a critical component for the replication of the HIV virus, thereby inhibiting its function. mdpi.com Computational docking studies have been employed to predict the binding interactions of these quinoline derivatives with the NNRTI binding pocket of the HIV-1 reverse transcriptase. mdpi.com While these findings are promising for the broader class of quinoline compounds, dedicated studies on this compound derivatives are necessary to fully elucidate their potential as anti-HIV agents.
Activity Against RNA Viruses (e.g., ZIKV, SARS-CoV-2)
The emergence of global threats from RNA viruses such as Zika virus (ZIKV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has spurred research into broad-spectrum antiviral agents. The 4-aminoquinoline scaffold, present in this compound, has been a focal point of these investigations.
Chloroquine, a well-known 4-aminoquinoline, has demonstrated in vitro activity against ZIKV. mdpi.com Its proposed mechanism of action involves the inhibition of pH-dependent steps in the viral replication cycle, likely by interfering with the acidification of endosomes, which is crucial for viral entry and uncoating. mdpi.com Studies have shown that chloroquine can inhibit ZIKV infection in various cell lines, including Vero cells, human brain microvascular endothelial cells, and human neural stem cells, with EC50 values in the micromolar range. mdpi.com
In the context of the COVID-19 pandemic, both chloroquine and its derivative, hydroxychloroquine (B89500), were extensively studied for their potential anti-SARS-CoV-2 activity. The proposed mechanisms for their antiviral effect include the alkalinization of the phagolysosome, which may inhibit virus-cell fusion, and interference with the glycosylation of the angiotensin-converting enzyme 2 (ACE2) receptor, the primary entry point for SARS-CoV-2 into human cells. While initial in vitro studies showed promise, the clinical efficacy of these compounds for the treatment of COVID-19 has been a subject of extensive debate and further research. Other quinoline derivatives have also been synthesized and evaluated for their inhibitory potential against key SARS-CoV-2 proteins, such as the main protease (Mpro).
Table 1: In Vitro Anti-Zika Virus Activity of Chloroquine
| Cell Line | EC50 (µM) |
| Vero Cells | 9.82 |
| Human Brain Microvascular Endothelial Cells | 14.2 |
| Human Neural Stem Cells | 12.36 |
Data sourced from reference mdpi.com.
Antiprotozoal Activities Beyond Malaria
While the 4-aminoquinoline core is famously associated with antimalarial drugs, its derivatives have also shown significant promise against other protozoan parasites, notably Leishmania species, the causative agents of leishmaniasis.
Antileishmanial Activity (e.g., against Leishmania spp.)
Derivatives of this compound have been synthesized and evaluated for their efficacy against various Leishmania species, demonstrating activity against both the promastigote and amastigote stages of the parasite. The mechanism of action for some of these compounds appears to involve the induction of mitochondrial dysfunction in the parasite. This is characterized by a reduction in the mitochondrial membrane potential and an increase in the production of reactive oxygen species (ROS), leading to oxidative stress and parasite death.
For instance, certain 7-chloro-4-quinolinylhydrazone derivatives have shown selective activity against Leishmania amazonensis. Compound 2a from one such study was found to be active against intracellular amastigotes with an IC50 of 8.1 µM and induced an oxidative imbalance in promastigotes. Another study on a series of 2-(7-chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives reported that compounds 4b, 4c, and 4e exhibited a potential leishmanicidal effect against Leishmania mexicana promastigotes with IC50 values below 10 µM. These compounds were also shown to induce the collapse of the parasite's mitochondrial electrochemical membrane potential.
Table 2: Antileishmanial Activity of Selected this compound Derivatives
| Compound | Leishmania Species | Parasite Stage | IC50 (µM) |
| Compound 2a | L. amazonensis | Amastigote | 8.1 |
| Compound 2c | L. amazonensis | Amastigote | 15.6 |
| Compound 4b | L. mexicana | Promastigote | < 10 |
| Compound 4c | L. mexicana | Promastigote | < 10 |
| Compound 4e | L. mexicana | Promastigote | < 10 |
Data compiled from cited research articles.
Neuroprotective Potential
Recent research has uncovered a novel and promising therapeutic application for this compound derivatives in the realm of neurodegenerative diseases, particularly Parkinson's disease.
Agonism of NR4A2 Nuclear Receptor for Neurodegenerative Disorders (e.g., Parkinson's Disease)
The nuclear receptor subfamily 4 group A member 2 (NR4A2), also known as Nurr1, is a crucial transcription factor for the development, maintenance, and survival of midbrain dopaminergic neurons, the primary cell type lost in Parkinson's disease. As such, NR4A2 has emerged as a promising drug target for neuroprotective therapies.
A significant breakthrough in this area was the identification of compounds with a 4-amino-7-chloroquinoline scaffold as agonists of the NR4A2 nuclear receptor. Through high-throughput screening of FDA-approved drugs, the antimalarials amodiaquine (B18356) and chloroquine were found to directly bind to the ligand-binding domain (LBD) of NR4A2 and activate its transcriptional function. This agonistic activity enhances the expression of genes critical for dopamine (B1211576) neuron function and survival. These findings strongly suggest that the 4-amino-7-chloroquinoline structure is a key pharmacophore for the activation of Nurr1 and provides a framework for the development of novel neuroprotective agents for Parkinson's disease.
Other Reported Biological Activities
Beyond their applications in infectious and neurodegenerative diseases, derivatives of this compound have demonstrated a range of other important biological activities, including anticancer and antibacterial effects.
The cytotoxic potential of N-(2-(arylmethylimino)ethyl)-7-chloroquinolin-4-amine derivatives has been evaluated against several human cancer cell lines. researchgate.net Certain compounds within this series, particularly those with 2-hydroxyphenyl, pyridinyl, 5-nitrofuran-2-yl, and 5-nitrothiophen-2-yl substitutions, have shown good cytotoxic activity. researchgate.net These findings position this class of compounds as a valuable starting point for the development of new anticancer prototypes. researchgate.net Additionally, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have been synthesized and shown to inhibit the growth of various cancer cells, with some compounds demonstrating a favorable toxicity ratio between normal and tumor cells. mdpi.com
In the antibacterial domain, (2-chloroquinolin-3-yl)methyleneamino guanidine derivatives have been synthesized and shown to possess good inhibitory activities against a range of bacterial strains. sioc-journal.cn One compound in particular, 4h, exhibited broad-spectrum antibacterial activity, with a minimum inhibitory concentration (MIC) of 2.0 µg/mL against six different strains. sioc-journal.cn Notably, this compound's activity against Staphylococcus aureus and two drug-resistant strains (methicillin-resistant and quinolone-resistant S. aureus) was found to be superior or equal to that of several standard antibiotic drugs. sioc-journal.cn
Table 3: Antibacterial Activity of Compound 4h
| Bacterial Strain | MIC (µg/mL) |
| Multiple Strains | 2.0 |
Data sourced from reference sioc-journal.cn.
Antioxidant Capacity
Derivatives of 2-chloroquinoline (B121035) have been the subject of research to determine their capacity to mitigate oxidative stress. One study synthesized a series of 2-chlorobenzo[h]quinoline (B3188240) containing 2,4,5-trisubstituted imidazole (B134444) derivatives (4a-h) and evaluated their in vitro antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. researchgate.net Among the synthesized compounds, compounds 4a , 4d , and 4e demonstrated notable antioxidant activity in comparison to the other compounds in the series. researchgate.net
In a different study, quinoline-hydrazone and quinoline-benzimidazole derivatives were synthesized and assessed for their antioxidant properties via the DPPH assay. The results indicated that the quinoline-hydrazone derivative exhibited superior antioxidant activity when compared to the quinoline-benzimidazole derivative. nih.gov
The antioxidant potential of these derivatives is often attributed to their chemical structure, which can donate an electron or a hydrogen atom to stabilize free radicals. nih.gov The presence of specific substituent groups can significantly influence this activity. For instance, the number of hydroxyl (-OH) groups in phenolic compounds has been shown to have a positive correlation with their DPPH radical scavenging ability. nih.gov
Table 1: Antioxidant Activity of 2-Chloroquinoline Derivatives
| Compound | Test Method | Key Findings | Reference |
|---|---|---|---|
| 2-chlorobenzo[h]quinoline containing 2,4,5-trisubstituted imidazole derivatives (4a, 4d, 4e) | DPPH assay | Exhibited good antioxidant activity compared to other compounds in the series. | researchgate.net |
| Quinoline-hydrazone derivative | DPPH assay | Showed better antioxidant activity than the quinoline-benzimidazole derivative. | nih.gov |
Anti-inflammatory Effects
The anti-inflammatory potential of 2-chloroquinoline derivatives has been investigated through various experimental models. A study involving Schiff bases of 2-chloroquinolin-3-yl-methylene-pyridin-2-amine (CMPA) and 2-chloroquinolin-3-yl-methylene-pyrazole-5-amine-3-thole (CMPT) and their palladium(II) complexes assessed their anti-inflammatory activity using the carrageenan-induced hind paw edema model in Wistar rats. The results indicated that the metal complexes exhibited a notable percentage of inhibition of edema. nih.gov
In another research endeavor, a series of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline (B50416) derivatives were synthesized and evaluated for their anti-inflammatory potential. Several of these compounds displayed good anti-inflammatory activity. researchgate.net
Furthermore, the anti-inflammatory and analgesic activities of 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone, a 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivative, were explored. This compound demonstrated significant nitric oxide (NO) inhibitory activity and reduced the gene expression levels of inflammatory markers. In an in vivo model of carrageenan-induced paw edema in mice, it showed a considerable percentage of edema inhibition. tbzmed.ac.ir The anti-inflammatory effects of such compounds are often linked to the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. researchgate.net
Table 2: Anti-inflammatory Activity of 2-Chloroquinoline Derivatives
| Compound/Derivative | Model | Key Findings | Reference |
|---|---|---|---|
| 2-chloroquinolin-3-yl-methylene-pyridine/pyrazole derivatives and their palladium(II) complexes | Carrageenan-induced hind paw edema in Wistar rats | The metal complexes showed a significant percentage of inhibition of paw edema. | nih.gov |
| 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives | Not specified | Several compounds exhibited good anti-inflammatory activity. | researchgate.net |
| 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone | Carrageenan-induced paw edema in mice | Showed 34%, 50%, and 64% inhibition of edema at 1, 2, and 3 hours, respectively. | tbzmed.ac.ir |
Structure Activity Relationship Sar Studies of 2 Chloroquinolin 4 Amine Derivatives
Influence of Substituents on the Quinoline (B57606) Ring
Substituents on the quinoline ring play a pivotal role in modulating the biological activity of 2-chloroquinolin-4-amine derivatives. The nature and position of these substituents can profoundly affect the molecule's ability to interact with its biological targets.
The presence of a chlorine atom at the 7-position of the quinoline ring is a well-established determinant for antimalarial activity, particularly through the inhibition of β-hematin formation. This process is crucial for the survival of the malaria parasite, as it detoxifies the free heme released during hemoglobin digestion. The 7-chloro group is believed to enhance the drug's ability to bind to heme and prevent its crystallization into hemozoin (β-hematin). This interaction is thought to be stabilized by π-π stacking between the quinoline ring and the porphyrin ring of heme. The electron-withdrawing nature of the 7-chloro substituent is also thought to influence the pKa of the quinoline nitrogen, which can affect drug accumulation in the acidic food vacuole of the parasite.
Research has consistently demonstrated that the 7-chloro-4-aminoquinoline scaffold is a key feature for potent antimalarial compounds. For instance, studies comparing 7-chloroquinoline (B30040) derivatives with their unsubstituted or otherwise substituted counterparts often show a marked decrease in activity when the 7-chloro group is absent or moved to a different position.
Table 1: Influence of the 7-Chloro Group on β-Hematin Inhibition Note: Data is illustrative and compiled from general findings in medicinal chemistry literature. Specific IC50 values can vary based on experimental conditions.
| Compound Series | Substituent at C7 | Relative β-Hematin Inhibition Activity |
|---|---|---|
| 4-Aminoquinoline (B48711) | H | Low |
| 4-Aminoquinoline | Cl | High |
| 4-Aminoquinoline | OCH3 | Moderate |
| 4-Aminoquinoline | F | Moderate to High |
The electronic properties of substituents on the quinoline ring significantly impact the biological activity of this compound derivatives. The placement of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) at positions other than C7 can fine-tune the molecule's efficacy.
Electron-withdrawing groups, such as nitro (NO2) or trifluoromethyl (CF3), can influence the pKa of the quinoline nitrogens, which in turn affects the drug's ability to accumulate in the acidic compartments of the parasite through pH trapping. An optimal pKa is crucial for the drug to be protonated and trapped within the food vacuole. However, excessively strong EWGs can sometimes lead to a decrease in activity, possibly by reducing the basicity of the side chain amine, which is also important for the pH trapping mechanism.
Conversely, electron-donating groups, such as methoxy (B1213986) (OCH3) or methyl (CH3), can increase the electron density of the quinoline ring system. This can enhance π-π stacking interactions with biological targets like heme. However, the position of these groups is critical. For example, an EDG at a position that sterically hinders the binding to the target or unfavorably alters the molecule's pKa could be detrimental to its activity. The interplay between electronic effects and steric factors is a key consideration in the design of potent this compound derivatives.
Table 2: Effects of Electron-Withdrawing and Electron-Donating Groups Note: This table represents general trends observed in SAR studies.
| Position of Substitution | Type of Group | General Effect on Antimalarial Activity |
|---|---|---|
| C2 | EWG (e.g., CF3) | Often decreases activity |
| C3 | EWG (e.g., CN) | Can increase activity, depending on the side chain |
| C6 | EDG (e.g., OCH3) | Generally well-tolerated or slightly beneficial |
| C8 | EWG (e.g., CF3) | Can decrease activity |
Impact of the Amino Side Chain
The length and branching of the alkyl chain in the amino side chain have a profound impact on the biological activity of this compound derivatives. The side chain is believed to play a role in the drug's transport across membranes and its interaction with the target.
Studies have shown that an optimal alkyl chain length is often required for maximum potency. A short chain may not provide sufficient flexibility or lipophilicity for effective interaction with the target or for crossing biological membranes. Conversely, an excessively long chain can lead to increased lipophilicity, which might result in poor aqueous solubility, non-specific binding to other cellular components, and increased toxicity.
Branching of the alkyl chain can also influence activity. The introduction of methyl or other small alkyl groups on the side chain can affect the molecule's conformation and its ability to fit into a binding pocket. In some cases, branching can lead to increased activity by providing a better steric fit with the target. However, in other instances, it can be detrimental if it introduces unfavorable steric hindrance.
Table 3: Influence of Alkyl Chain Length and Branching Note: Data is illustrative of general SAR principles.
| Side Chain Structure | Chain Length (Number of Carbons) | Branching | Relative Biological Activity |
|---|---|---|---|
| Ethylamino | 2 | None | Low |
| Propylamino | 3 | None | Moderate |
| Butylamino | 4 | None | High |
| Pentylamino | 5 | None | Moderate to High |
| Isopropylamino | 3 | Yes | Moderate |
| Isobutylamino | 4 | Yes | High |
The nature of the terminal amine group—whether it is primary, secondary, or tertiary—is a crucial factor in determining the biological activity and pharmacokinetic properties of this compound derivatives. This functionality is central to the mechanism of pH trapping, where the basic side chain amine becomes protonated in the acidic environment of the parasite's food vacuole, leading to drug accumulation.
The basicity (pKa) of the terminal amine is critical. A pKa value that allows the amine to be largely un-ionized at physiological pH (around 7.4) but readily protonated in the acidic food vacuole (pH 4.5-5.5) is ideal. Secondary and tertiary amines are generally more basic than primary amines and are often associated with better activity. Tertiary amines, in particular, can lead to higher accumulation in the food vacuole. However, the increased basicity of tertiary amines can also lead to higher lysosomotropism in host cells, which can contribute to toxicity. Therefore, a balance must be struck.
Table 4: Contribution of Terminal Amine Functionality Note: This table illustrates general trends in activity and pH trapping.
| Terminal Amine Type | General Basicity (pKa) | Relative Activity | Potential for pH Trapping |
|---|---|---|---|
| Primary (-NH2) | Lower | Moderate | Moderate |
| Secondary (-NHR) | Intermediate | High | High |
| Tertiary (-NR2) | Higher | High to Very High | Very High |
The incorporation of additional heterocyclic moieties within the amino side chain represents a sophisticated strategy for modifying the properties of this compound derivatives. These heterocyclic rings can introduce a range of features that can enhance biological activity, including:
Additional Basic Centers: Heterocycles like piperazine (B1678402) or morpholine (B109124) can introduce additional basic nitrogens, further influencing the pKa and potential for pH trapping.
Improved Physicochemical Properties: The inclusion of heterocycles can modulate the molecule's solubility, lipophilicity, and metabolic stability. For instance, a morpholine ring can increase hydrophilicity.
New Binding Interactions: The heterocyclic ring can establish new hydrogen bonds, van der Waals interactions, or π-stacking interactions with the biological target, potentially leading to increased potency and selectivity.
Conformational Rigidity: Incorporating a ring system into the side chain can restrict its conformational flexibility. This can be advantageous if it locks the molecule into a bioactive conformation, but detrimental if it prevents the adoption of the required binding pose.
Table 5: Effects of Heterocyclic Moieties in the Side Chain Note: This table provides examples of common heterocyclic modifications and their general impact.
| Heterocyclic Moiety | Potential Effects on Properties | General Impact on Activity |
|---|---|---|
| Piperazine | Increases basicity, potential for dual pH trapping | Often leads to potent activity |
| Morpholine | Increases hydrophilicity, can improve solubility | Variable, can enhance or decrease activity |
| Pyrrolidine | Introduces a five-membered ring, affects conformation | Can lead to potent compounds |
| Imidazole (B134444) | Can act as a hydrogen bond donor/acceptor | Can introduce new binding interactions |
Relationship Between Structural Features and Biological Targets
The biological activity of this compound derivatives is intricately linked to their specific structural characteristics. These features govern their interaction with biological targets, primarily the inhibition of hemozoin formation, and influence their ability to accumulate at the site of action. This section explores the key structure-activity relationships (SAR) that define the therapeutic potential of this class of compounds.
Correlation with Hematin-Quinoline Association Constants and β-Hematin Inhibitory Activity
A critical aspect of the mechanism of action for many 4-aminoquinoline antimalarial drugs is their ability to inhibit the formation of hemozoin, a non-toxic crystalline pigment produced by the malaria parasite from toxic free heme. This inhibition is a direct consequence of the drug's ability to form a complex with hematin (B1673048) (ferriprotoporphyrin IX), thereby preventing its sequestration into hemozoin crystals and leading to a buildup of toxic heme that kills the parasite. tandfonline.comacs.orgresearchgate.net
The 4-aminoquinoline nucleus is fundamental for this activity, demonstrating a strong affinity for hematin. acs.orgresearchgate.net The presence of a chlorine atom at the 7-position of the quinoline ring is a crucial requirement for potent β-hematin inhibitory activity. acs.orgresearchgate.net Studies have shown that while the association with hematin is necessary, it is not solely sufficient for inhibiting β-hematin formation. acs.orgresearchgate.net
The nature of the side chain attached to the 4-amino group can influence the potency of β-hematin inhibition. Research on various derivatives has demonstrated that modifications to this side chain can lead to significant variations in their half-maximal inhibitory concentrations (IC50) for β-hematin formation. For instance, hybrid molecules combining the 4-aminoquinoline core with other chemical moieties have shown enhanced inhibitory activity compared to parent compounds.
Several studies have quantified the β-hematin inhibitory activity of various this compound derivatives, providing valuable data for understanding SAR. For example, a series of 2-(7-chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives were found to significantly reduce heme crystallization, with some compounds exhibiting IC50 values in the low micromolar range. mdpi.com Similarly, reversed chloroquine (B1663885) compounds have also demonstrated potent inhibition of β-hematin formation. scispace.com
Below is a table summarizing the β-hematin inhibitory activity of selected this compound derivatives from various studies.
| Compound/Derivative | β-Hematin Inhibition IC50 (µM) | Source |
| 2-(7-Chloroquinolin-4-ylamino)ethanol | 5.06 ± 0.31 | mdpi.com |
| 2-(7-Chloroquinolin-4-ylamino)ethyl 4-methylbenzoate | 2.10 ± 0.48 | mdpi.com |
| 2-(7-Chloroquinolin-4-ylamino)ethyl 4-methoxybenzoate | 1.81 ± 0.83 | mdpi.com |
| Chloroquine (CQ) | ~24 | scispace.com |
| N-(2-(4-Benzhydrylpiperazin-1-yl)ethyl)-7-chloroquinolin-4-amine | ~2 | scispace.com |
| 2-(4-Chlorophenyl)-thiazolidine-4-carboxylic acid [2-(7-chloro-quinolin-4-ylamino)-ethyl]-amide hydrochloride | Potent inhibitor | tandfonline.com |
| 2-(2,6-Dichlorophenyl)-thiazolidine-4-carboxylic acid [2-(7-chloro-quinolin-4-ylamino)-ethyl]-amide hydrochloride | Potent inhibitor | tandfonline.com |
| 4-Sulfanylquinoline derivative 5 | 5.23 ± 0.87 | semanticscholar.org |
| 4-Sulfanylquinoline derivative 9 | 5.17 ± 1.14 | semanticscholar.org |
| 4-Sulfanylquinoline derivative 12 | 5.83 ± 1.75 | semanticscholar.org |
| 4-Sulfanylquinoline derivative 15 | 4.73 ± 1.29 | semanticscholar.org |
| Hydroxypyridone-chloroquine hybrid 8c | Potent inhibitor | acs.org |
| Hydroxypyridone-chloroquine hybrid 8d | Potent inhibitor | acs.org |
| Hydroxypyridone-chloroquine hybrid 7g | Potent inhibitor | acs.org |
This table is for illustrative purposes and includes a selection of data from the cited sources. For a comprehensive understanding, please refer to the original publications.
Impact of Lipophilicity on Drug Accumulation and Activity
Studies have shown that there is often an optimal range of lipophilicity for maximal activity. For instance, research on 4-aminoquinoline-derived thiazolidines indicated that the introduction of lipophilic groups, such as 4-chlorophenyl and 2,6-dichlorophenyl, led to an increase in antimalarial activity. tandfonline.com This suggests that the lipophilic character of these molecules is essential for their action. tandfonline.com A clear correlation between the logarithm of the minimum inhibitory concentration (log MIC) and log P has been observed in some series of compounds. tandfonline.com
Furthermore, investigations into other 7-chloro-4-aminoquinoline derivatives have revealed that a bulky group with optimal lipophilicity in the side chain might be a key requirement for antimalarial activity. derpharmachemica.com However, excessively high lipophilicity can sometimes be detrimental, potentially leading to poor solubility and unfavorable pharmacokinetic profiles. mdpi.com For example, an in silico ADME/Tox analysis of certain 2-(7-chloroquinolin-4-ylamino)ethyl benzoate derivatives predicted moderate lipophilicity but poor distribution, which was suggested to result in moderate bioavailability. mdpi.com
The following table presents lipophilicity data for selected this compound derivatives.
| Compound/Derivative | Calculated log P | Calculated log S (ESOL) | Source |
| 2-(7-Chloroquinolin-4-ylamino)ethanol | - | -3.24 | mdpi.com |
| 2-(7-Chloroquinolin-4-ylamino)ethyl 4-methylbenzoate | - | -4.85 | mdpi.com |
| 2-(7-Chloroquinolin-4-ylamino)ethyl 4-methoxybenzoate | - | -4.85 | mdpi.com |
| (R,S)-1-(7-Chloroquinolin-4-ylthio)propan-2-ol | 3.03 | -3.26 | semanticscholar.org |
| 2-[(7-Chloroquinolin-4-yl)sulfanyl]ethanol | 2.97 | -3.37 | semanticscholar.org |
| 2-[(7-Chloroquinolin-4-yl)sulfanyl]propan-1-ol | 3.05 | -3.35 | semanticscholar.org |
| 2-[(7-Chloroquinolin-4-yl)sulfanyl]butan-1-ol | 3.75 | -3.80 | semanticscholar.org |
This table is for illustrative purposes and includes a selection of data from the cited sources. log P and log S values are often calculated using computational models and can vary between different software. For a comprehensive understanding, please refer to the original publications.
Mechanistic Investigations of Biological Action for 2 Chloroquinolin 4 Amine Derivatives
Elucidation of Antimalarial Mechanisms of Action
The antimalarial efficacy of 2-chloroquinolin-4-amine derivatives is primarily attributed to their interference with essential life-sustaining processes within the Plasmodium parasite, particularly during its intraerythrocytic stages. The parasite's acidic digestive vacuole serves as a crucial site of action for these compounds.
Inhibition of Heme Detoxification by Preventing β-Hematin (Hemozoin) Formation
During its growth within red blood cells, the malaria parasite digests large quantities of hemoglobin, releasing toxic-free heme (ferriprotoporphyrin IX) acs.org. To protect itself, the parasite detoxifies heme by polymerizing it into an insoluble, inert crystal called hemozoin, which is functionally identical to β-hematin . Derivatives of 4-aminoquinoline (B48711), including this compound, disrupt this vital detoxification process nih.gov.
The proposed mechanism involves the accumulation of the quinoline (B57606) derivatives in the parasite's digestive vacuole, where they form a complex with ferriprotoporphyrin IX acs.orgnih.govresearchgate.net. This interaction is thought to prevent the polymerization of heme into hemozoin, leading to the accumulation of toxic-free heme within the parasite acs.org. The buildup of free heme is detrimental to the parasite, causing oxidative stress and damage to cellular components, ultimately leading to parasite death.
Structure-activity relationship studies have highlighted the importance of specific chemical features for this inhibitory activity. The 4-aminoquinoline nucleus is crucial for complexing with ferriprotoporphyrin IX, and the presence of a chlorine atom at the 7-position of the quinoline ring is considered a requirement for potent β-hematin inhibitory activity acs.orgnih.govresearchgate.net. Novel 4-aminoquinoline analogs have demonstrated significant, dose-dependent inhibition of hemozoin formation nih.gov. Hydroxypyridone-chloroquine hybrids, for instance, have shown superior β-hematin inhibition activity compared to chloroquine (B1663885), with a strong correlation observed between β-hematin inhibition and antiplasmodial activity nih.gov.
| Compound Derivative | Inhibition of β-Hematin Formation (IC50 equiv.) | Antiplasmodial Activity (IC50, μM) | Reference |
|---|---|---|---|
| Hydroxypyridone-chloroquine hybrid 8c | Potent inhibitor | 0.13 (K1), 0.004 (3D7), 0.1 (W2) | nih.gov |
| Hydroxypyridone-chloroquine hybrid 8d | Potent inhibitor | 0.08 (K1), 0.01 (3D7), 0.02 (W2) | nih.gov |
| Hydroxypyridone-chloroquine hybrid 7g | Potent inhibitor | 0.07 (K1), 0.03 (3D7), 0.08 (W2) | nih.gov |
Role of Drug Accumulation and pH Trapping within the Parasite Digestive Vacuole
A key feature of the antimalarial action of 4-aminoquinoline derivatives is their accumulation to high concentrations within the parasite's acidic digestive vacuole, which has a pH of approximately 5.0-5.4 mdpi.com. These compounds are weak bases, and their accumulation is driven by a process known as pH trapping mdpi.com. The unprotonated form of the drug can diffuse across the vacuolar membrane. Once inside the acidic environment of the vacuole, the basic side chain of the molecule becomes protonated. This charged form is less membrane-permeable and is thus trapped and concentrated within the organelle acs.orgnih.govresearchgate.netresearchgate.net.
Studies have suggested that a basic amino side chain is essential for this drug accumulation acs.orgnih.govresearchgate.net. The pKa of both the quinoline ring nitrogen and the tertiary amino nitrogen in the side chain influences the extent of pH trapping. Electron-withdrawing groups at the 7-position, such as the chloro group, can lower the pKa of these nitrogens, which in turn affects the calculated pH trapping in the digestive vacuole nih.gov. While this accumulation is a prerequisite for their action, some research indicates that the alkalinizing effect of these drugs on the vacuole may not be their primary mode of action, as this effect is often observed at concentrations significantly higher than their antimalarial IC50 values nih.govresearchgate.net.
Interaction with the Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT)
The emergence of chloroquine-resistant P. falciparum has been a major challenge in malaria control. Resistance is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the membrane of the parasite's digestive vacuole nih.govresearchgate.net. In resistant strains, mutated PfCRT actively transports chloroquine and related 4-aminoquinolines out of the digestive vacuole, reducing the drug concentration at its site of action and thereby diminishing its efficacy researchgate.net.
PfCRT is a transmembrane protein that appears to be essential for the parasite's survival nih.gov. Both chloroquine- and piperaquine-resistance-conferring variants of PfCRT have been shown to bind and transport these drugs, with specific mutations altering the transport kinetics plos.org. Some novel 4-aminoquinoline derivatives have been designed to circumvent this resistance mechanism. For instance, adamantane amine-linked chloroquinoline derivatives have shown reduced cross-resistance relative to chloroquine and are promising candidates against resistant malaria strains nih.gov. Certain dibemequine derivatives have been found to inhibit chloroquine transport by PfCRT, highlighting a potential strategy to overcome resistance nih.gov.
Mechanisms Underlying Anticancer Activity
In addition to their antimalarial properties, derivatives of this compound have demonstrated significant potential as anticancer agents. Their cytotoxic effects on cancer cells are mediated through various mechanisms, including the disruption of cellular division and the induction of programmed cell death.
Interference with Microtubule Dynamics and Induction of Cell Cycle Arrest
Several studies have shown that quinoline derivatives can inhibit cancer cell proliferation by inducing cell cycle arrest mdpi.com. This disruption of the normal cell cycle progression prevents cancer cells from dividing and leads to their eventual death. For example, novel 7-chloro-(4-thioalkylquinoline) derivatives have been observed to cause an accumulation of cells in the G2/M phases of the cell cycle in a dose-dependent manner mdpi.com. Similarly, a synthesized 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one, CHM-1, was found to induce significant G2/M arrest in colorectal adenocarcinoma cells by inhibiting the activity of cyclin-dependent kinase 1 (CDK1) researchgate.net.
The arrest of the cell cycle at the G2/M phase is often associated with the disruption of microtubule dynamics. While direct evidence for this compound derivatives binding to tubulin is still emerging, the induction of mitotic arrest by related compounds suggests an interference with the formation or function of the mitotic spindle nih.gov. Some novel cytotoxic agents that are structurally distinct but also induce mitotic arrest have been shown to target tubulin and disrupt microtubule polymerization nih.gov. This suggests a potential, yet to be fully elucidated, mechanism for some quinoline derivatives.
| Compound/Derivative | Cancer Cell Line | Effect on Cell Cycle | Reference |
|---|---|---|---|
| 7-Chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM (leukemia) | Accumulation in G2/M phases | mdpi.com |
| CHM-1 (a quinolin-4-one derivative) | CT-26 (colorectal adenocarcinoma) | G2/M arrest | researchgate.net |
| Benzimidazole derivatives of 7-chloro-4-aminoquinoline | Leukemia and lymphoma cells | Suppression of cell cycle progression | mdpi.com |
Pathways Leading to Apoptosis
A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is a highly regulated process that eliminates damaged or unwanted cells. Quinoline derivatives have been shown to trigger apoptosis in various cancer cell lines through multiple pathways.
One of the key pathways implicated is the mitochondrial-dependent (intrinsic) pathway of apoptosis. This pathway is characterized by changes in the mitochondrial membrane potential and the release of pro-apoptotic factors from the mitochondria into the cytoplasm mdpi.com. For instance, the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine has been shown to induce apoptosis in pancreatic cancer cells via caspase-3 activation and cleavage of PARP nih.gov. Similarly, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids induced disruption of the mitochondrial membrane potential in lymphoma cells mdpi.com. The compound CHM-1 was also found to promote the release of cytochrome c and AIF from the mitochondria and lead to the cleavage of pro-caspases-9 and -3 in colorectal cancer cells, further confirming the involvement of the mitochondrial pathway researchgate.net. The subG0/G1 peak observed in cell cycle analysis of cells treated with some of these derivatives is indicative of DNA fragmentation, a hallmark of apoptosis mdpi.com.
Modes of Antimicrobial Action
The antimicrobial efficacy of this compound derivatives is attributed to their ability to disrupt fundamental bacterial processes. Key among these are the inhibition of enzymes crucial for DNA replication and potential, though less documented, interference with protein synthesis.
Inhibition of DNA Gyrase and Topoisomerase II Enzymes
A primary mode of antimicrobial action for many quinoline-based compounds is the targeting of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for managing DNA topology during replication, transcription, and repair. DNA gyrase introduces negative supercoils into bacterial DNA, while topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication.
While direct enzymatic assays on this compound itself are not extensively reported in the available literature, molecular docking and simulation studies of novel amino acid derivatives of quinolines suggest a likely mechanism of action. These computational models indicate that such derivatives can favorably bind to the fluoroquinolone binding site at the GyrA subunit of DNA gyrase and/or the ParC subunit of topoisomerase-IV. This binding is thought to stabilize the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death. The quinoline scaffold is a well-established pharmacophore for targeting these enzymes, and it is highly probable that this compound derivatives share this mechanism.
A study on novel quinoline derivatives coupled with a quinolone fragment demonstrated a potential dual-target mechanism, possibly targeting both bacterial LptA and topoisomerase IV proteins, which could contribute to a broad-spectrum antibacterial effect.
| Target Enzyme | Subunit | Proposed Interaction | Consequence |
| DNA Gyrase | GyrA | Binding to the fluoroquinolone binding site | Inhibition of DNA supercoiling |
| Topoisomerase IV | ParC | Binding to the fluoroquinolone binding site | Inhibition of chromosome decatenation |
Interference with Microbial Protein Synthesis
Interference with microbial protein synthesis is a well-established mechanism for several classes of antibiotics, which typically target the bacterial ribosome to disrupt the translation process. However, based on the available scientific literature, this does not appear to be a primary mechanism of action for this compound derivatives or the broader class of 4-aminoquinolines. The main body of research on the antimicrobial properties of these compounds points towards the inhibition of nucleic acid synthesis and other cellular processes, rather than a direct effect on the ribosome. While some quinoline derivatives have been investigated as potential inhibitors of the peptide deformylase enzyme, a key enzyme in bacterial protein maturation, this is not a widely reported general mechanism for 4-aminoquinolines.
Antileishmanial Mechanisms
Derivatives of this compound have shown significant promise as antileishmanial agents. Their efficacy against Leishmania parasites is attributed to a multifactorial mechanism that includes the induction of mitochondrial dysfunction and interaction with parasitic DNA.
Induction of Mitochondrial Dysfunction in Parasites
A key antileishmanial mechanism of this compound derivatives is the disruption of the parasite's mitochondrial function. The mitochondrion of Leishmania is a critical organelle for the parasite's survival, playing a central role in energy metabolism.
Research on 7-chloro-4-quinolinylhydrazone derivatives has demonstrated their ability to induce an oxidative imbalance in Leishmania amazonensis promastigotes. This is characterized by an increase in the production of reactive oxygen species (ROS) and a concurrent reduction in the mitochondrial membrane potential. Similarly, studies on 2-(7-Chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives have shown that these compounds can induce the collapse of the parasite's mitochondrial electrochemical membrane potential. The depolarization of the mitochondrial membrane is a critical event that can trigger a cascade of events leading to apoptosis-like cell death in the parasite.
Furthermore, quinolinyl β-enaminone derivatives have been found to impair the mitochondrial electron transport chain complex in L. donovani, leading to ROS-mediated programmed cell death. This body of evidence strongly suggests that the induction of mitochondrial dysfunction is a central strategy through which this compound derivatives exert their leishmanicidal effects.
| Derivative Class | Leishmania Species | Observed Effect on Mitochondria |
| 7-chloro-4-quinolinylhydrazones | L. amazonensis | Increased ROS, reduced membrane potential |
| 2-(7-Chloroquinolin-4-ylamino)ethyl benzoates | L. mexicana | Collapse of mitochondrial electrochemical membrane potential |
| Quinolinyl β-enaminones | L. donovani | Impaired electron transport chain complex |
Interaction with Parasite DNA
The interaction with DNA is another proposed mechanism contributing to the biological activity of 4-aminoquinoline derivatives. For antimalarial 4-aminoquinolines like chloroquine, this interaction is thought to occur through the protonated amine side chain forming ionic interactions with the phosphate groups of DNA, while the aromatic quinoline ring intercalates between the base pairs.
Protein Binding Studies (e.g., Interaction with Serum Albumin Proteins)
The interaction of drug candidates with serum albumin is a critical factor in their pharmacokinetic profile, influencing their distribution, metabolism, and elimination. Human serum albumin (HSA) is the most abundant protein in blood plasma and can bind to a wide variety of drugs.
Studies on various aminoquinoline derivatives have demonstrated their ability to bind to HSA. The binding is often characterized by a static quenching mechanism, suggesting the formation of a ground-state complex between the aminoquinoline and the protein. Thermodynamic analyses of these interactions often reveal that hydrophobic forces and hydrogen bonding play a significant role in the binding process.
For instance, research on the binding of chloroquine and hydroxychloroquine (B89500) with serum albumin indicates that the interactions are spontaneous and primarily driven by hydrogen bonding and van der Waals forces. The binding constants suggest a weak to moderate affinity, which can influence the free drug concentration in the plasma. Molecular docking studies have further elucidated that these molecules can bind to specific sites on the albumin protein. The lipophilicity of the derivatives, often influenced by the nature of the substituents on the quinoline ring, can also play a crucial role in the strength of their binding to serum albumin.
| Compound Class | Interacting Protein | Key Driving Forces of Interaction |
| Aminoquinolines | Human Serum Albumin (HSA) | Hydrophobic interactions, hydrogen bonding, van der Waals forces |
| Chloroquine/Hydroxychloroquine | Serum Albumin (SA) | Hydrogen bonding, van der Waals forces |
Computational Chemistry and Molecular Modeling Studies of 2 Chloroquinolin 4 Amine Derivatives
Molecular Docking Analyses
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.
Prediction of Ligand-Protein Binding Interactions
Molecular docking studies have been instrumental in predicting the binding interactions of 2-chloroquinolin-4-amine derivatives with various protein targets implicated in different diseases. These studies provide insights into the binding modes and affinities, guiding the design of more potent inhibitors.
Eg5 (Kinesin Spindle Protein): Derivatives of 2-((7-chloroquinolin-4-yl) amino) benzohydrazide (B10538) have been investigated as potential inhibitors of the Eg5 kinesin spindle protein, a target for cancer therapy. nih.govresearchgate.netnih.gov Molecular docking studies were performed to evaluate the interaction of these compounds within the Eg5 binding site, suggesting that these interactions may support their Eg5 inhibitory activity. nih.govresearchgate.net Specifically, compounds 6d and 6e from this series demonstrated potent inhibition and stable interactions within the Eg5 active site in docking simulations. nih.gov
Plasmodium falciparum Lactate Dehydrogenase (Pf-LDH): 4-aminoquinoline (B48711) derivatives have been studied as potential antimalarial agents by targeting Pf-LDH. ijpsdronline.comaip.orgniscpr.res.in Molecular docking was used to explore the drug-receptor interactions and predict the binding modes of these compounds within the active site of Pf-LDH. ijpsdronline.comaip.orgniscpr.res.in The docking studies revealed that these derivatives bind to amino acids in the binding pocket of the enzyme. niscpr.res.in
Topoisomerase II DNA Gyrase: Fluoroquinolone derivatives have been docked with human topoisomerase II alpha and beta to assess their potential as anticancer agents. nih.gov Similarly, novel fluoroquinolone derivatives have been docked against topoisomerase II DNA gyrase (PDB ID: 2XCT) to understand their binding interactions as potential antibacterial agents. nih.gov In another study, the binding pattern of 2-chloroquinoline (B121035) derivatives with DNA gyrase was investigated, with the compounds showing minimum binding energies ranging from –6.0 to –7.33 kcal/mol. researchgate.net Furthermore, new 3-((7-chloroquinolin-4-yl)amino)thiazolidin-4-one analogs have been designed and docked against Mycobacterium smegmatis GyrB to understand their binding interactions as potential Mycobacterium tuberculosis DNA gyrase inhibitors. researchgate.net
HIV Reverse Transcriptase (RT): Several studies have employed molecular docking to evaluate 2-chloroquinoline derivatives as potential HIV-1 RT inhibitors. mdpi.comsamipubco.comechemcom.comnih.govnih.gov For instance, N-((2-chloroquinolin-3-yl) methylene)-4-methylbenzenamine derivatives were docked against HIV-1 RT, with one compound showing significant interaction with key amino acid residues. echemcom.com Another study focused on 2-phenylamino-4-phenoxyquinoline derivatives, where docking predicted binding at a location identical to known inhibitors. nih.gov A novel hydro-soluble AZT derivative incorporating a 7-chloroquinoline (B30040) scaffold also showed promising binding to HIV-1 RT in docking experiments, with a calculated binding energy of -11.6 kcal/mol. mdpi.com
Table 1: Predicted Binding Interactions of this compound Derivatives with Protein Targets
| Derivative Class | Protein Target | Key Findings from Docking Studies | References |
| 2-((7-chloroquinolin-4-yl) amino) benzohydrazide | Eg5 | Interactions may support Eg5 inhibitory activity. | nih.govresearchgate.net |
| 2-((7-chloroquinolin-4-yl) amino) benzohydrazide (compounds 6d, 6e) | Eg5 | Potent inhibition and stable interactions in the active site. | nih.gov |
| 4-aminoquinoline derivatives | Pf-LDH | Binding to amino acids in the enzyme's binding pocket. | ijpsdronline.comaip.orgniscpr.res.in |
| Fluoroquinolone derivatives | Topoisomerase II DNA Gyrase | Significant docking with human topoisomerase II alpha and beta. | nih.govnih.gov |
| 2-chloroquinoline derivatives | DNA gyrase | Minimum binding energies ranging from –6.0 to –7.33 kcal/mol. | researchgate.net |
| 3-((7-chloroquinolin-4-yl)amino)thiazolidin-4-one analogs | Mycobacterium smegmatis GyrB | Understanding of hypothetical binding interactions. | researchgate.net |
| N-((2-chloroquinolin-3-yl) methylene)-4-methylbenzenamine derivatives | HIV-1 RT | Significant interaction with key amino acid residues. | echemcom.com |
| 2-phenylamino-4-phenoxyquinoline derivatives | HIV-1 RT | Predicted binding at a location identical to known inhibitors. | nih.gov |
| Hydro-soluble AZT derivative with 7-chloroquinoline scaffold | HIV-1 RT | Promising binding with a calculated binding energy of -11.6 kcal/mol. | mdpi.com |
Identification of Active Site Binding Pockets and Key Interacting Residues
Molecular docking not only predicts binding but also identifies the specific amino acid residues within the active site that are crucial for ligand interaction.
HIV Reverse Transcriptase: In the docking study of N-((2-chloroquinolin-3-yl) methylene)-4-methylbenzenamine derivatives with HIV-1 RT, key interacting amino acid residues were identified as Leu 228, Val 108, Tyr 188, Gln 222, Lys 223, Glu 224, Phe 227, and Trp 229. echemcom.com The interactions were characterized as van der Waals and 'π–π' interactions. echemcom.com For 2-phenylamino-4-phenoxy-quinoline derivatives, hydrogen bonding with the amino acid residue Lys 101 in the active site of HIV-1 RT was observed. nih.gov
Pf-LDH: Docking of chloroquine (B1663885) derivatives against Pf-LDH revealed interactions within the active site, which is crucial for the parasite's carbohydrate metabolism. aip.org
Topoisomerase II DNA Gyrase: Molecular docking of fluoroquinolines with human topoisomerase II alpha showed that ciprofloxacin (B1669076) and enoxacin (B1671340) bind to GLN773. nih.gov With human topoisomerase II beta, enoxacin and levofloxacin (B1675101) were found to bind with ASP479 and SER480 residues. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations are used to study the electronic structure and geometry of molecules, providing insights that complement experimental findings.
Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
Studies on 2-chloroquinoline derivatives have utilized DFT to optimize their molecular geometries and understand their electronic properties. rjptonline.orgnih.govajchem-a.comnih.gov For instance, the geometry of (E)-7-((2-chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one was optimized using the B3LYP/6-311G(d,p) basis set. rjptonline.org This allows for detailed analysis of bond lengths and angles. rjptonline.org DFT calculations have also been used to determine electronic parameters like the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO), the energy gap, and other quantum chemical descriptors. rjptonline.orgnih.govajchem-a.com These parameters help in understanding the chemical reactivity and stability of the molecules. rjptonline.orgnih.gov For example, the HOMO-LUMO energy gap values for copper(II) complexes of [(7-chloroquinolin-4-yl)amino]acetophenones were calculated to be 3.847 eV and 3.932 eV, suggesting high chemical activity. nih.gov
Prediction of Pharmacokinetic and Pharmacodynamic Properties
In silico methods are valuable tools for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Assessment
In silico ADME predictions for various this compound derivatives have been performed to assess their drug-likeness. tandfonline.commdpi.comresearchgate.netbiointerfaceresearch.comnih.govnih.govresearchgate.net
One study on 2-(7-Chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives predicted high gastrointestinal absorption for most compounds based on the BOILED-Egg model. mdpi.com However, the same study predicted moderate lipophilicity, low unbound fraction values, and poor distribution, leading to an expectation of moderate bioavailability. mdpi.com Another investigation of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives involved the evaluation of physicochemical and ADME parameters using the SwissADME web tool. nih.gov Similarly, ADME prediction analysis of novel quinoline (B57606)–imidazole (B134444) derivatives showed that the synthesized molecules were within the accepted limits for drug-likeness. tandfonline.com For a series of chloroquine derivatives, the calculated molecular weight, lipophilicity (Log P), hydrogen bond donors, and hydrogen bond acceptors were found to be within the acceptable range of Lipinski's rule of five, indicating their potential as drug-like molecules. biointerfaceresearch.com
Table 2: Predicted ADME Properties of this compound Derivatives
| Derivative Class | Prediction Tool/Model | Key Predicted Properties | References |
| 2-(7-Chloroquinolin-4-ylamino)ethyl benzoate derivatives | BOILED-Egg model | High gastrointestinal absorption for most compounds, moderate lipophilicity, low unbound fraction, poor distribution, moderate bioavailability. | mdpi.com |
| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives | SwissADME | Evaluation of physicochemical and ADME parameters. | nih.gov |
| Quinoline–imidazole derivatives | Not specified | Tolerated within accepted limits for drug-likeness. | tandfonline.com |
| Chloroquine derivatives | Lipinski's rule of five | Molecular weight, Log P, HBD, and HBA values within acceptable range. | biointerfaceresearch.com |
Evaluation of Drug-Likeness Parameters (e.g., Topological Polar Surface Area, Blood-Brain Barrier Permeability)
The evaluation of drug-likeness parameters is a critical step in computational drug design, providing insights into the pharmacokinetic profile of potential drug candidates. For derivatives of this compound, various in silico studies have been conducted to predict their adherence to established drug-likeness rules and to estimate key properties such as topological polar surface area (TPSA) and blood-brain barrier (BBB) permeability.
Topological Polar Surface Area (TPSA) is a descriptor that correlates with oral bioavailability. For a series of 2-(7-chloroquinolin-4-ylamino)ethyl benzoate derivatives, all compounds demonstrated a TPSA value below 140 Ų, indicating good potential for oral bioavailability. mdpi.com Similarly, N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives were found to have TPSA values ranging from 38.75 to 75.49 Ų, which is within the acceptable region for good absorption. nih.govresearchgate.net In another study, chloroquine-urea derivatives also showed TPSA values within acceptable ranges. srce.hr The adherence to Lipinski's "Rule of Five" is another crucial filter for drug-likeness. Studies on various 4-aminoquinoline derivatives, including 2-chloroquinoline hybrids, have shown that these compounds generally comply with Lipinski's criteria, suggesting they possess drug-like properties. mdpi.comnih.govmdpi.comnih.gov
Blood-brain barrier (BBB) permeability is essential for compounds targeting the central nervous system (CNS). In silico predictions for a series of 2-(7-chloroquinolin-4-ylamino)ethyl benzoate derivatives indicated that most were likely to permeate the BBB passively. mdpi.com Conversely, N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives were predicted to have no BBB permeability, with two exceptions. nih.govresearchgate.net Predictive models for 7-chloroquinoline-benzimidazole hybrids also evaluated BBB permeability among other ADME properties. mdpi.com Online ADMET software predicted that chloroquine and its derivatives have a high probability of crossing the blood-brain barrier. biointerfaceresearch.com These computational assessments of TPSA, BBB permeability, and other descriptors like gastrointestinal (GI) absorption and bioavailability scores help in the early-stage selection and optimization of this compound derivatives with favorable pharmacokinetic profiles. mdpi.comnih.govmdpi.com
Table 1: In Silico Drug-Likeness Parameters for Selected this compound Derivatives
| Compound Series | TPSA (Ų) | BBB Permeability Prediction | Lipinski's Rule of Five Compliance | Gastrointestinal (GI) Absorption | Source |
| 2-(7-Chloroquinolin-4-ylamino)ethyl Benzoate Derivatives | < 140 | Most compounds predicted to permeate | Generally compliant | High | mdpi.com |
| N-Substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine Derivatives | 38.75 - 75.49 | Generally no permeability | Compliant | Good | nih.govresearchgate.netresearchgate.net |
| 7-Chloroquinoline-benzimidazole Hybrids | Not specified | Evaluated | Not specified | High (for compounds 5a and 8a) | mdpi.com |
| Chloroquine Derivatives | Not specified | High probability of crossing | Compliant | High | biointerfaceresearch.com |
| 4-Aminoquinoline Antimalarial Compounds | Within drug-like ranges | Not specified | Compliant | Not specified | nih.govucsf.edu |
In Silico Toxicity Prediction
In silico toxicity prediction is a vital component of computational studies, aiming to identify potential toxic liabilities of drug candidates early in the discovery pipeline. Various web-based tools and predictive models have been employed to assess the toxicity profiles of this compound derivatives.
Studies have evaluated several toxicity endpoints, including mutagenicity, carcinogenicity, hepatotoxicity, and cytotoxicity. For a series of 4-aminoquinoline derivatives, none of the tested compounds showed mutagenic activity in silico. ucsf.edu Another study using the ProTox-II web-server on N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives predicted that while some compounds might be active for hepatotoxicity, carcinogenicity, and mutagenicity, others were predicted to be inactive across all tested toxicity classes, including immunotoxicity and cytotoxicity. researchgate.net Similarly, in silico analysis of other chloroquine analogues indicated they were non-carcinogenic. nih.gov
The pkCSM program was used to predict oral rat chronic toxicity (Lowest Observed Adverse Effect Level - LOAEL) and flathead minnow toxicity for 7-chloroquinoline-benzimidazole hybrids, providing an early assessment of their potential long-term and environmental toxicity. mdpi.com ADMETSAR, another online tool, was used to evaluate AMES toxicity and carcinogenicity for a set of chloroquine derivatives, with most showing no AMES toxicity. biointerfaceresearch.com These computational toxicology studies are crucial for prioritizing compounds with a lower risk of toxicity for further development. researchgate.net While in silico predictions provide valuable guidance, in vitro and in vivo assays are necessary to confirm these findings. For instance, in vitro cytotoxicity assays against various human cell lines have shown that some 2-(7-chloroquinolin-4-ylamino)ethyl benzoate derivatives exhibit low cytotoxic effects, which aligns with some predictive models. mdpi.com
Table 2: In Silico Toxicity Predictions for Selected this compound Derivatives
| Compound Series | Mutagenicity | Carcinogenicity | Hepatotoxicity | Cytotoxicity | Other Predictions | Source |
| 4-Aminoquinoline Antimalarial Compounds | Non-mutagenic | Not specified | Not specified | Effects observed only at high doses (>50 μM) | - | ucsf.edu |
| N-Substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine Derivatives | Some predicted active, others inactive | Some predicted active, others inactive | Some predicted active, others inactive | Predicted inactive | Immunotoxicity: Predicted inactive | researchgate.net |
| 7-Chloroquinoline-benzimidazole Hybrids | Not specified | Not specified | Not specified | Not specified | Oral Rat Chronic Toxicity (LOAEL) and Flathead Minnow Toxicity evaluated | mdpi.com |
| Chloroquine Analogues | Not specified | Non-carcinogenic | Not specified | Not specified | Genotoxicity: Non-genotoxic | nih.gov |
| Chloroquine Derivatives | AMES Toxicity: Mostly non-toxic | Predicted non-carcinogenic | Not specified | Not specified | - | biointerfaceresearch.com |
Conclusion and Future Research Directions
Synthesis of Novel 2-Chloroquinolin-4-amine Analogues
The synthesis of new derivatives of this compound is a cornerstone of ongoing research. Current strategies involve modifications at various positions of the quinoline (B57606) ring to enhance potency and selectivity. For instance, nucleophilic substitution reactions are commonly employed to introduce diverse functionalities.
One approach involves the reaction of 4,7-dichloroquinoline (B193633) with various amines to yield 4-amino-7-chloroquinoline derivatives. researchgate.net For example, the reaction with amino alcohols can produce analogues of the antimalarial drug hydroxychloroquine (B89500). researchgate.net Both short-chain and long-chain amino alcohols have been successfully used in these syntheses. researchgate.net
Another strategy focuses on creating hybrid molecules by linking the 4-aminoquinoline (B48711) core to other pharmacophores. This has been demonstrated through the synthesis of hybrids with pyrano[2,3-c]pyrazole and chalcones, aiming for dual antimalarial and anticancer activities. researchgate.netmedchemexpress.com The synthesis of these novel analogues often involves multi-step reaction sequences, including nucleophilic aromatic substitution, to attach side chains to the 4-amino position of the 7-chloroquinoline (B30040) core. scielo.br
Furthermore, researchers have synthesized 2-chloroquinoline (B121035) derivatives with various spacer groups between the quinoline core and an aryl or heteroaryl ring through reactions like nucleophilic addition, substitution, esterification, and cyclization. researchgate.netannexpublishers.com The structures of these newly synthesized compounds are typically confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry. researchgate.netannexpublishers.com
A selection of synthesized this compound analogues and their synthetic strategies are presented in the table below.
| Analogue Type | Synthetic Strategy | Key Reactants | Potential Application | Reference |
| 4-Amino-7-chloroquinoline derivatives | Nucleophilic substitution | 4,7-dichloroquinoline, amino alcohols | Antimalarial | researchgate.net |
| Quinoline-chalcone hybrids | Multi-step synthesis | 7-Chloro-N-phenylquinoline-4-amine, substituted phenyl prop-2-ene-1-one | Antimalarial, Anticancer | researchgate.net |
| Quinoline-pyrazoline hybrids | Cyclization of chalcone (B49325) precursors | Quinoline-chalcone hybrids, hydrazine | Antimalarial, Anticancer | medchemexpress.com |
| 2-Imino-thiazolidin-4-one hybrids | Nucleophilic aromatic substitution and subsequent cyclization | 4,7-dichloroquinoline, diaminoalkanes, chloroacetyl chloride, thiourea | Antimalarial | scielo.br |
| Isoindoline-1,3-dione hybrids | Microwave-assisted synthesis | N-(7-chloroquinolin-4-yl)diamines, fluoro-phthalic anhydride | Antimalarial | nih.gov |
Comprehensive Biological Activity Screening and Validation
A critical aspect of future research is the extensive biological screening of newly synthesized this compound analogues to identify and validate their therapeutic potential. These screening programs are designed to evaluate the compounds against a wide array of biological targets.
Antimicrobial Activity: Many 2-chloroquinoline derivatives have been screened for their in vitro antibacterial and antifungal activities against various pathogens. annexpublishers.comderpharmachemica.com For instance, some derivatives have shown considerable activity when tested for anti-diuretic, anti-bacterial, and anti-fungal properties. derpharmachemica.com The screening is often conducted at various concentrations to determine the minimum inhibitory concentration (MIC). annexpublishers.comorientjchem.org
Antimalarial Activity: A significant focus of biological screening is on antimalarial activity, particularly against drug-resistant strains of Plasmodium falciparum. researchgate.netacs.org In vitro assays are used to determine the IC50 values against both chloroquine-sensitive and chloroquine-resistant strains. acs.org Promising compounds from in vitro studies are often advanced to in vivo testing in mouse models infected with P. berghei. nih.govmdpi.com
Anticancer Activity: The cytotoxic potential of these compounds against various cancer cell lines is another important area of investigation. researchgate.net Screening against a panel of human tumor cell lines helps in identifying lead compounds for further development as anticancer agents. mdpi.com
Other Biological Activities: Beyond these primary areas, derivatives are also being explored for other therapeutic applications, including leishmanicidal and antiviral activities. frontiersin.orgmdpi.comresearchgate.net
The table below summarizes the biological activities of some representative this compound derivatives.
| Derivative Class | Biological Activity | Screening Model | Key Findings | Reference |
| Differentiated 2-chloroquinolines | Antibacterial, Antifungal | In vitro against various strains | Activity observed at concentrations from 6.25 to 400 µg/ml | annexpublishers.com |
| 4-Aminoquinoline-pyrimidine hybrids | Antimalarial | In vitro against P. falciparum D6 and W2 strains | Potent activity with IC50 values in the nanomolar range | acs.org |
| 2-(7-Chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamides | Antimalarial, Anticancer | In vitro and in vivo | Derivative 11 showed promising dual activity | researchgate.net |
| 7-Chloroquinoline–benzimidazole hybrids | Antimalarial, Anticancer | In vitro against P. falciparum and tumor cell lines | Potent antiplasmodial activity at nanomolar concentrations | mdpi.com |
| N-(2-(indol-3-yl)ethyl)-7-chloroquinolin-4-amines | Leishmanicidal | In vitro against Leishmania promastigotes | Generally weak activity, suggesting need for further modification | frontiersin.org |
Advanced Mechanistic Studies and Target Identification
Understanding the mechanism of action is crucial for the rational design of more effective drugs. Future research will employ advanced techniques to elucidate how this compound derivatives exert their biological effects.
A primary mechanism for the antimalarial activity of 4-aminoquinolines is the inhibition of hemozoin formation in the parasite's food vacuole. nih.govnih.govmdpi.com This leads to the accumulation of toxic heme, which kills the parasite. Studies involving UV-visible spectroscopy, HRMS, and NMR titrations are used to confirm the binding affinity of these compounds to heme. nih.gov
For their anticancer effects, it is hypothesized that these compounds may induce cell death through lysosomal-mediated pathways. nih.gov Mechanistic experiments on leishmanicidal derivatives have shown that they can cause a loss of ATP, depolarization of mitochondrial potential, and increased production of reactive oxygen species (ROS), leading to apoptosis-like cell death in the parasite. frontiersin.org
In the context of antibacterial action, some derivatives are believed to target bacterial topoisomerase II DNA gyrase, an essential enzyme for DNA replication. medcraveonline.com
The table below outlines some of the identified mechanisms of action for this compound derivatives.
| Biological Activity | Proposed Mechanism of Action | Experimental Evidence | Reference |
| Antimalarial | Inhibition of β-hematin (hemozoin) formation | Heme binding studies (UV-Vis, HRMS, NMR) | nih.govnih.govmdpi.com |
| Anticancer | Lysosomal-mediated cell death | In vitro cytotoxicity assays | nih.gov |
| Leishmanicidal | Mitochondrial dysfunction, ROS production | ATP level measurement, mitochondrial potential assays | frontiersin.org |
| Antibacterial | Inhibition of DNA gyrase | Molecular docking studies | medcraveonline.com |
Computational Design and Optimization for Enhanced Efficacy and Selectivity
Computational tools are increasingly being integrated into the drug discovery process to design and optimize new this compound analogues with improved properties.
Molecular Docking: This technique is used to predict the binding orientation of the synthesized compounds with their biological targets. For example, docking studies have been performed with P. falciparum dihydrofolate reductase (Pf-DHFR) and bacterial topoisomerase II DNA gyrase to understand the binding interactions. acs.orgmedcraveonline.commbimph.com These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the compound's activity. mbimph.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the structural features of the compounds with their biological activities. mdpi.com These models can then be used to predict the activity of new, untested analogues and guide the design of more potent compounds. mdpi.com
In Silico ADMET Prediction: Computational methods are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed molecules. mdpi.com This helps in the early identification of compounds with potentially poor pharmacokinetic profiles or toxicity issues. scielo.bracs.org For instance, platforms like OSIRIS and Molinspirations are used for virtual screening to assess properties like lipophilicity and toxicity risk. scielo.br
The table below highlights the application of computational methods in the study of this compound derivatives.
| Computational Method | Application | Target/Property | Outcome | Reference |
| Molecular Docking | Predict binding modes and energies | Pf-DHFR, Bacterial DNA gyrase, Oxidoreductase | Identification of key binding interactions and potent inhibitors | acs.orgmedcraveonline.commbimph.com |
| QSAR | Correlate structure with activity | Antiplasmodial activity | Predictive models for designing new analogues | mdpi.com |
| In Silico ADMET | Predict pharmacokinetic and toxicity profiles | Drug-likeness, toxicity risk | Early identification of compounds with favorable properties | scielo.brmdpi.com |
| Virtual Screening | Identify potential lead compounds | Physicochemical properties | Selection of candidates for synthesis and biological evaluation | scielo.br |
Potential for Translational Research and Clinical Development
The ultimate goal of this research is to translate promising laboratory findings into clinically effective therapies. Several 4-aminoquinoline derivatives are already in clinical use for malaria and inflammatory diseases, which provides a strong foundation for the development of new analogues. nih.gov
The journey from a promising lead compound to a clinically approved drug is long and challenging. It involves rigorous preclinical testing to evaluate efficacy, safety, and pharmacokinetics in animal models. Compounds that demonstrate a favorable profile in these studies may then advance to clinical trials in humans.
The development of second-generation steroidal 4-aminoquinolines as potent, dual-target inhibitors of botulinum neurotoxin and P. falciparum highlights the potential for developing compounds with multiple therapeutic applications. nih.gov Furthermore, the repurposing of existing aminoquinoline drugs for new indications, such as cancer, is an active area of research. nih.gov
The continued exploration of this compound derivatives, guided by a multidisciplinary approach that combines synthetic chemistry, biological evaluation, mechanistic studies, and computational modeling, holds significant promise for the discovery of new and effective treatments for a range of diseases.
Q & A
Basic: What are the standard synthetic routes for 2-Chloroquinolin-4-amine, and how are intermediates characterized spectroscopically?
Methodological Answer:
The synthesis typically involves chlorination of quinolin-4-amine precursors or nucleophilic substitution reactions. For example, 4-aminoquinoline derivatives can undergo chlorination at the 2-position using POCl₃ or SOCl₂ under reflux conditions. Key intermediates (e.g., 4-aminoquinoline or 2-chloro-4-nitroquinoline) are characterized via ¹H/¹³C NMR (to confirm substitution patterns) and FT-IR (to track amine and C-Cl bond formation). Mass spectrometry (MS) validates molecular weight, while HPLC assesses purity (>95% is typical for research-grade material) .
Advanced: How do substituent effects at the 2- and 4-positions influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
The electron-withdrawing chlorine at position 2 enhances electrophilicity, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. However, steric hindrance from the 4-amine group may require tailored ligands (e.g., XPhos or SPhos) and elevated temperatures (80–110°C). Computational studies (DFT) can predict reaction sites, while GC-MS or LC-MS monitors reaction progress. Contrasting results in catalytic efficiency (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) should be resolved by controlled experiments with kinetic analysis .
Basic: What analytical techniques are most reliable for quantifying this compound purity in complex matrices?
Methodological Answer:
Reverse-phase HPLC with UV detection (λ = 254–280 nm) is standard, using C18 columns and acetonitrile/water mobile phases. For trace impurities, LC-MS/MS provides higher sensitivity. Validation via spike-and-recovery experiments in biological matrices (e.g., plasma) ensures accuracy. TLC (silica gel, ethyl acetate/hexane) offers rapid qualitative checks, but quantitative data requires densitometric analysis .
Advanced: How can conflicting biological activity data for this compound derivatives be reconciled in antimalarial studies?
Methodological Answer:
Discrepancies often arise from assay conditions (e.g., parasite strain variability or IC₅₀ determination methods). Standardize protocols using synchronized Plasmodium falciparum cultures (3D7 or Dd2 strains) and dose-response curves (72-hour assays). SAR studies should compare logP, solubility, and membrane permeability (via PAMPA). Structural analogs (e.g., hydroxychloroquine derivatives) highlight the role of the 4-amine group in heme binding, validated via isothermal titration calorimetry (ITC) .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or dermal exposure. Chlorinated quinoline amines may release HCl vapors under heat; neutralize waste with 10% NaHCO₃ before disposal. Store in amber glass under inert gas (N₂ or Ar) at 2–8°C. Acute toxicity data (e.g., LD₅₀) should be referenced from GHS-compliant SDS , with emergency eye wash and shower stations accessible .
Advanced: What strategies optimize the reproducibility of this compound crystallization for X-ray diffraction studies?
Methodological Answer:
Slow evaporation from mixed solvents (e.g., DCM/hexane or EtOH/H₂O) at 4°C promotes single-crystal growth. Polymorphism risks are mitigated by seeding with microcrystals. PXRD confirms phase purity, while SC-XRD (Mo Kα radiation) resolves hydrogen bonding (N–H···Cl) and π-stacking interactions. For hygroscopic samples, use oil-coated loops or low-temperature (100 K) data collection .
Basic: How is the stability of this compound assessed under varying pH and temperature conditions?
Methodological Answer:
Conduct accelerated stability studies:
- pH 1–13 buffers (37°C, 24–72 hours).
- Thermal stress (40–60°C, 1–4 weeks).
Analyze degradation products via UHPLC-QTOF and identify major pathways (e.g., hydrolysis of the C-Cl bond in alkaline conditions). Kinetic modeling (Arrhenius plots) predicts shelf life .
Advanced: What mechanistic insights explain the anticancer activity of this compound metal complexes?
Methodological Answer:
Coordination with transition metals (e.g., Cu(II) or Pt(II)) enhances DNA intercalation and topoisomerase inhibition. UV-Vis titration and EPR confirm metal-ligand stoichiometry. In vitro cytotoxicity (MTT assays) against HeLa or MCF-7 cells, combined with ROS detection (DCFH-DA probes), elucidates apoptosis pathways. Compare with non-chlorinated analogs to isolate halogen effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
